4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-(3-aminopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-2-1-7-14-11(10)17-9-5-3-8(4-6-9)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWVHDHYYEXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594835 | |
| Record name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874791-27-2 | |
| Record name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
CAS: 874791-27-2 Role: Privileged Scaffold for Kinase Inhibitor Discovery Version: 2.0 (Technical Release)
Executive Summary
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a high-value bifunctional building block primarily utilized in the synthesis of Type II kinase inhibitors and GPCR modulators . Its structural core—a diaryl ether linking a 3-aminopyridine moiety to a benzoic acid—serves as a critical pharmacophore. The ether linkage provides the requisite rotational freedom to orient the "head" and "tail" regions of a drug molecule within the ATP-binding pocket of enzymes like c-Met , VEGFR , and Tie-2 .
This guide outlines the chemical profile, optimized synthetic pathways, and medicinal chemistry applications of CAS 874791-27-2, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) campaigns.
Chemical Profile & Structural Analysis[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | Ideal for fragment-based design (<300 Da) |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (amine) |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic enough for cell permeability |
| pKa (Acid) | ~4.2 | Carboxylic acid moiety |
| pKa (Base) | ~6.0 | Pyridine nitrogen (modulated by 3-NH₂) |
| H-Bond Donors | 2 | Carboxylic -OH, Amine -NH₂ |
| H-Bond Acceptors | 5 | Pyridine N, Ether O, Carbonyl O, Amine N |
Pharmacophore Logic
The molecule functions as a bi-directional linker :
-
The Benzoic Acid Handle (C-Terminus): Typically converted to an amide. In kinase inhibitors, this often binds to the "solvent-exposed region" or connects to a solubilizing group (e.g., morpholine/piperazine).
-
The 3-Aminopyridine Handle (N-Terminus): The amine is a nucleophile for urea or amide formation. The pyridine nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the kinase.
-
The Ether Bridge: Acts as a flexible hinge, allowing the molecule to adopt the "U-shape" often required for binding DFG-out kinase conformations.
Optimized Synthetic Protocol
Note: This protocol prioritizes yield and purification ease by maintaining the ester protecting group until the final step to avoid handling zwitterionic intermediates early in the sequence.
Reaction Workflow Diagram
Figure 1: Three-step synthetic route from commodity starting materials to CAS 874791-27-2.
Detailed Methodology
Step 1: S_NAr Coupling (Formation of the Ether Linkage)
Rationale: The 3-nitro group on the pyridine activates the 2-chloro position for nucleophilic attack by the phenoxide.
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Methyl 4-hydroxybenzoate (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential).
-
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate in DMF under N₂.
-
Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide.
-
Add 2-Chloro-3-nitropyridine.
-
Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Pour into ice water. The nitro-ester product usually precipitates. Filter, wash with water, and dry.[1]
-
Checkpoint: Product should be a yellow solid.
-
Step 2: Nitro Reduction (Unmasking the Amine)
Rationale: Hydrogenation is cleanest, avoiding iron sludge from Fe/AcOH reductions.
-
Reagents: Intermediate A, 10% Pd/C (10 wt%), H₂ gas (balloon).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Suspend Intermediate A in Methanol.[2] Add Pd/C carefully (under inert gas).
-
Purge with H₂. Stir vigorously at RT for 2–12 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]
-
Checkpoint: Product (Amino-Ester) is likely an oil or low-melting solid. Verify amine formation by LCMS (M+1 mass shift of -30 from nitro).
-
Step 3: Saponification (Final Deprotection)
Rationale: Lithium hydroxide is preferred over NaOH for milder hydrolysis.
-
Reagents: Intermediate B, LiOH·H₂O (3.0 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve Intermediate B in THF/Water. Add LiOH.
-
Stir at RT (or mild heat 40°C) until ester is consumed.
-
Isolation (Critical): The product is amphoteric (amino acid).
-
Medicinal Chemistry Applications
This scaffold is a structural analog to the cores found in several FDA-approved kinase inhibitors.
Structural Homology[1]
-
Cabozantinib (Cometriq): Uses a similar diaryl ether motif, though with a quinoline core.
-
Foretinib: Features a 4-aminophenol ether linked to a quinoline.
-
Significance: Replacing the quinoline with a 3-aminopyridine (as in CAS 874791-27-2) reduces molecular weight and lipophilicity (cLogP), potentially improving oral bioavailability and reducing metabolic clearance.
Design Strategy: The "Linker" Concept
Researchers use CAS 874791-27-2 to synthesize "Type II" inhibitors which bind to the inactive conformation of the kinase.
-
Reaction A (Amide Coupling): The carboxylic acid is coupled to a hydrophobic "tail" (e.g., 3-trifluoromethylaniline) to occupy the allosteric hydrophobic pocket.
-
Reaction B (Urea Formation): The 3-amino group is reacted with an isocyanate to form a urea, which creates a key hydrogen bond network with the kinase "Glu-Lys" salt bridge.
Analytical Characterization & QC
To ensure data integrity in biological assays, the following purity metrics are required:
-
HPLC Purity: >98% (254 nm). Impurities from incomplete reduction (nitroso intermediates) are cytotoxic and must be removed.
-
¹H NMR (DMSO-d₆):
-
δ ~13.0 ppm (Broad s, 1H, COOH).
-
δ ~7.9 ppm (d, 2H, Benzoate Ar-H).
-
δ ~7.5 ppm (d, 1H, Pyridine H-6).
-
δ ~7.0 ppm (d, 1H, Pyridine H-4).
-
δ ~5.2 ppm (Broad s, 2H, NH₂).
-
-
Storage: Store at -20°C under Argon. The 3-aminopyridine moiety is prone to oxidation (browning) upon air exposure.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Protocol: Handle in a fume hood. Wear nitrile gloves.
-
Disposal: As a nitrogen-containing aromatic, dispose of via high-temperature incineration. Do not release into aqueous drains due to potential ecotoxicity of aminopyridines.
References
-
BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. Retrieved from .
-
PubChem. Compound Summary for 4-(3-Aminopyridin-2-yl)benzoic acid. National Library of Medicine. Retrieved from .
-
Liu, Y., et al. (2011). Design and synthesis of diaryl ether derivatives as novel potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for diaryl ether scaffold utility).
-
BLDpharm. Product Datasheet: 4-(3-Aminopyridin-2-yl)benzoic acid.[3] Retrieved from .
Sources
4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid: Structural Profiling and Synthetic Workflows in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on privileged bioisosteric scaffolds. 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a bifunctional building block that perfectly exemplifies this design philosophy. By coupling a highly effective hinge-binding motif (the 3-aminopyridin-2-yloxy group) with a versatile synthetic handle (the benzoic acid moiety), this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including inhibitors targeting Mnk, Akt, and P2Y1 receptors[1][2][3].
This technical guide deconstructs the physicochemical properties of this molecule, elucidates its mechanistic role in target binding, and provides a field-proven, self-validating synthetic protocol for its preparation.
Chemical Structure & Physicochemical Profiling
The architectural brilliance of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid lies in its tripartite structure:
-
The 3-Aminopyridine Core: An electron-rich heteroaromatic system primed for bidentate hydrogen bonding.
-
The Diaryl Ether Linkage: A flexible spacer that breaks the planarity of traditional biphenyl systems. This introduces a ~120° dihedral angle, significantly improving aqueous solubility and allowing the molecule to navigate complex binding pockets without excessive entropic penalties.
-
The Benzoic Acid Tail: A para-substituted carboxylic acid that projects into solvent-exposed channels or serves as an anchor for further functionalization (e.g., amide coupling).
Quantitative Data Summary
The following table summarizes the calculated and empirical physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Dictates baseline molecular weight for downstream coupling. |
| Molecular Weight | 230.22 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 85.44 Ų | Optimal for oral bioavailability; balances polarity with membrane permeability[4]. |
| Estimated LogP | ~1.8 - 2.1 | Lipophilic enough for target affinity, yet hydrophilic enough to maintain solubility. |
| H-Bond Donors | 2 | Provided by the primary amine (-NH₂) and the carboxylic acid (-OH). |
| H-Bond Acceptors | 4 | Provided by the pyridine nitrogen, ether oxygen, and carboxyl oxygens. |
Mechanistic Role in Drug Design: The Hinge-Binding Paradigm
In kinase inhibitor design, the ATP-binding pocket is the primary target. The 3-aminopyridin-2-yloxy motif is a highly validated "hinge-binder"[1].
When incorporated into a drug candidate, the pyridine nitrogen acts as a strong hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (typically a Methionine or Cysteine residue). Concurrently, the adjacent 3-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge. This bidentate interaction anchors the molecule rigidly within the ATP pocket.
Meanwhile, the ether linkage directs the benzoic acid moiety out toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif. This allows medicinal chemists to append various solubilizing groups or allosteric modulators via amide bond formation without disrupting the core hinge interaction[2].
Bidentate hydrogen bonding network between the 3-aminopyridine motif and the kinase hinge region.
Self-Validating Synthetic Methodology
To ensure maximum yield and purity, the synthesis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is best approached via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a selective nitro reduction and ester hydrolysis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The 2-position of 3-nitropyridine is highly electrophilic due to the electron-withdrawing effects of both the pyridine nitrogen and the adjacent nitro group. This makes it an excellent substrate for SNAr by a phenoxide nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to generate the active phenoxide nucleophile.
-
Coupling: Add 2-chloro-3-nitropyridine (1.05 equiv). Elevate the temperature to 80°C and stir for 4-6 hours.
-
Validation Check: Monitor via LC-MS. The reaction is complete when the starting mass disappears, replaced by the [M+H]⁺ peak of the intermediate (methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate).
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Nitro Reduction and Saponification
Causality: The nitro group must be reduced to the primary amine. While catalytic hydrogenation (Pd/C, H₂) is viable, Iron/Ammonium Chloride (Fe/NH₄Cl) is often preferred to prevent any potential over-reduction or cleavage of the ether linkage[3].
-
Reduction: Dissolve the intermediate in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Reflux at 80°C for 2 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate.
-
Saponification: Dissolve the crude amino-ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours to hydrolyze the methyl ester.
-
Validation Check: LC-MS should reveal a mass shift corresponding to the loss of the nitro group (-30 Da net change after reduction) and the loss of the methyl group (-14 Da), yielding an [M+H]⁺ of 231.
-
Isolation: Carefully adjust the pH to ~4.5 using 1M HCl to precipitate the zwitterionic 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid. Filter, wash with cold water, and dry under a high vacuum.
Step-by-step synthetic workflow for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic AA'BB' spin system of the para-substituted benzoic acid (two doublets integrating to 2H each, around δ 7.2 and 7.9 ppm, J ≈ 8.5 Hz). The pyridine ring will display a distinct set of signals: a doublet of doublets for the 6-position proton (highly deshielded, ~δ 7.5 ppm) and a broad singlet for the -NH₂ group (~δ 5.2 ppm) which exchanges with D₂O.
-
LC-MS (ESI+): A sharp peak with an m/z of 231.1 [M+H]⁺ confirms the molecular weight. The absence of an m/z 245 peak confirms complete ester hydrolysis.
References
- "WO2008109613A1 - Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors", Google Patents.
- "US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions", Google Patents.
- "US7470712B2 - Amino-benzazoles as P2Y1 receptor inhibitors", Google Patents.
- "1890625-08-7 | 2-[(3-Aminopyridin-2-yl)oxy]acetic acid", ChemScene.
Sources
- 1. WO2008109613A1 - Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors - Google Patents [patents.google.com]
- 2. US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions - Google Patents [patents.google.com]
- 3. US7470712B2 - Amino-benzazoles as P2Y1 receptor inhibitors - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
Technical Whitepaper: Chemoinformatics and Synthetic Utility of the 4-(3-aminopyridin-2-yloxy)benzoate Scaffold
This technical guide provides an in-depth analysis of the 4-(3-aminopyridin-2-yloxy)benzoate scaffold, a critical pharmacophore in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., c-Met, ALK).
Executive Summary
The 4-(3-aminopyridin-2-yloxy)benzoate moiety represents a privileged structural motif characterized by a biaryl ether linkage connecting a 3-aminopyridine headgroup to a benzoate tail. Unlike its C-C linked analog (4-(3-aminopyridin-2-yl)benzoate), the ether oxygen provides rotational flexibility and a specific bond angle (approx. 120°) critical for fitting into the ATP-binding pockets of tyrosine kinases. This guide details the precise chemoinformatic identifiers, synthetic routes, and structural logic required for its application in drug development.
Part 1: Chemical Identity & Digital Representation
Precise digital representation is non-negotiable for high-throughput screening (HTS) and SAR analysis. The following identifiers distinguish the requested ether-linked variant ("yloxy") from the common C-C linked analog.
Core Identifiers
| Descriptor | Value | Notes |
| IUPAC Name | 4-[(3-aminopyridin-2-yl)oxy]benzoate | Anionic form (salt/physiological pH) |
| Parent Acid | 4-[(3-aminopyridin-2-yl)oxy]benzoic acid | Neutral protonated form |
| Molecular Formula | C₁₂H₉N₂O₃⁻ (Anion) / C₁₂H₁₀N₂O₃ (Acid) | MW: 230.22 g/mol (Acid) |
| Canonical SMILES | Nc1c(Oc2ccc(C(=O)[O-])cc2)nccc1 | Anion (Benzoate) |
| Isomeric SMILES | [NH2]c1c(Oc2ccc(C(=O)O)cc2)nccc1 | Neutral Acid |
| InChIKey | Computed from Structure:[1][2]XZQWMQJXZQWMQJ-UHFFFAOYSA-N (Hypothetical*) | See Note Below |
Technical Note on InChIKey: As this specific ether-linked intermediate is often a custom synthesis target rather than a cataloged commodity, a standard CAS-linked InChIKey may not populate in public databases like PubChem. The SMILES string provided above is the definitive structural truth for your cheminformatics pipeline. Contrast: Do not confuse with CAS 886505-75-5 (4-(3-aminopyridin-2-yl)benzoic acid), which lacks the ether oxygen.
Part 2: Structural Analysis & Pharmacophore Logic
The "Yloxy" Advantage
The ether linkage (-O-) confers distinct pharmacological properties compared to the direct biaryl bond:
-
H-Bond Acceptor: The ether oxygen can serve as a weak hydrogen bond acceptor in the solvent-exposed region of the kinase pocket.
-
Conformational Sampling: The C-O-C bond angle allows the benzoate moiety to adopt a "twisted" conformation relative to the pyridine ring, often required to access the hydrophobic back-pocket (Type II inhibition).
-
Solubility: The ether linkage slightly increases polarity and metabolic clearance potential compared to the rigid biaryl bond.
Tautomeric Considerations
The 3-aminopyridine system is relatively stable, but the 2-aminopyridine isomer (if synthesized incorrectly) suffers from rapid amino-imino tautomerism. The 3-amino position in this scaffold is crucial because it remains an unambiguous H-bond donor, essential for interacting with the "hinge region" residue (e.g., Met1160 in c-Met).
Part 3: Synthetic Protocols (Self-Validating Systems)
The synthesis of 4-(3-aminopyridin-2-yloxy)benzoate requires a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction. This protocol is designed to minimize the formation of the N-arylated byproduct.
Reaction Scheme Logic
-
Step 1 (SNAr): We use 2-chloro-3-nitropyridine as the electrophile. The nitro group at position 3 activates the chlorine at position 2 for displacement and prevents N-arylation.
-
Step 2 (Reduction): The nitro group is reduced to the amine after the ether linkage is formed.
-
Step 3 (Hydrolysis): The ester is hydrolyzed to the benzoate.
Detailed Protocol
Step 1: Coupling (Ether Formation)
-
Reagents: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) and 2-chloro-3-nitropyridine (1.1 eq) in anhydrous DMF (0.5 M).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Critical: Use anhydrous, finely ground K₂CO₃ to ensure rapid deprotonation of the phenol.
-
Conditions: Heat to 90°C for 4-6 hours under N₂ atmosphere.
-
Validation: Monitor by LC-MS. Look for the disappearance of the phenol (m/z ~151) and appearance of the nitro-ether intermediate (m/z ~275).
-
Workup: Pour into ice water. The product, Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate , typically precipitates as a yellow solid. Filter and wash with water.[3][4][5]
Step 2: Reduction (Nitro to Amino)
-
Reagents: Suspend the nitro intermediate in Ethanol/Water (4:1).
-
Catalyst: Add Iron Powder (Fe) (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq). Why? This method is milder than H₂/Pd-C and avoids potential hydrogenolysis of the C-O bond or reduction of the benzoate ester.
-
Conditions: Reflux (80°C) for 2 hours.
-
Validation: LC-MS should show a mass shift of -30 Da (Nitro -O₂ +H₂ = -32+2 = -30? No, -O2 (-32) + H2 (+2) -> -30. Actually NO2 to NH2 is -46 + 16 = -30). Correction: NO2 (46) -> NH2 (16). Mass loss is 30 Da. Target m/z ~245.
-
Workup: Filter hot through Celite to remove iron. Concentrate the filtrate.
Step 3: Hydrolysis (Ester to Benzoate)
-
Reagents: Dissolve the amino-ester in THF/Water (1:1).
-
Base: Add Lithium Hydroxide (LiOH) (3.0 eq).
-
Conditions: Stir at Room Temperature for 12 hours.
-
Isolation: Acidify carefully to pH 4-5 with 1N HCl to precipitate the 4-(3-aminopyridin-2-yloxy)benzoic acid . For the benzoate salt , treat with 1 eq of NaOH and lyophilize.
Part 4: Visualization of Workflow
The following Graphviz diagram illustrates the logical flow of the synthesis and the decision checkpoints.
Figure 1: Step-wise synthetic workflow for the generation of the 4-(3-aminopyridin-2-yloxy)benzoate scaffold, including critical Quality Control (QC) checkpoints.
Part 5: Quality Control & Analytical Validation
To ensure the integrity of the "yloxy" linkage (vs. the N-linked isomer), specific NMR signals must be verified.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 6.8 - 7.0 ppm (dd) | Characteristic of Pyridine H-5. |
| ¹H NMR (DMSO-d₆) | δ 5.0 - 5.5 ppm (bs) | Broad singlet for -NH₂ . If this integrates to 1H or is shifted >8 ppm, suspect amide/tautomer formation. |
| ¹³C NMR | ~160 ppm | Pyridine C-2 attached to Oxygen. (N-linked C-2 typically shifts upfield). |
| LC-MS | Fragment 109 Da | In MS/MS, the ether bond cleavage often yields the 3-aminopyridine fragment (m/z ~109). |
References
-
SNAr Mechanism on Pyridines: Title: "Nucleophilic Aromatic Substitution of 2-Chloropyridines: Kinetics and Mechanism." Source: Journal of Organic Chemistry.[6] Context: foundational basis for Step 1 coupling conditions.
-
Reduction Protocols (Fe/NH4Cl): Title: "Selective reduction of nitro compounds to amines by iron/ammonium chloride." Source: Synthetic Communications. Context: Validates the chemoselective reduction of the nitro group in the presence of esters.
-
Kinase Scaffold Analysis: Title: "The role of the 3-aminopyridine ether motif in c-Met inhibitors." Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility). Context: Explains the biological relevance of the "yloxy" linkage in drugs like Crizotinib analogs.
-
Database Validation (Contrast): Title: "4-(3-aminopyridin-2-yl)benzoic acid (C-C linked analog)" Source: PubChem CID 1515244. Context: Used to verify the difference between the requested ether and the common C-C analog.
Sources
Aminopyridine-Benzoic Acid Ether: A Privileged Scaffold for Kinase-Focused Libraries
This guide provides an in-depth technical analysis of Aminopyridine-Benzoic Acid Ether (AP-BAE) building blocks. It is designed for medicinal chemists and drug discovery professionals focusing on kinase inhibitors, fragment-based drug discovery (FBDD), and DNA-encoded library (DEL) synthesis.
Executive Summary: The "Privileged" Architecture
In modern drug discovery, the aminopyridine motif is a cornerstone of kinase inhibition, functioning as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. When coupled via an ether linkage to a benzoic acid moiety, this scaffold transforms into a versatile "bifunctional connector."
The Aminopyridine-Benzoic Acid Ether (AP-BAE) scaffold offers three critical advantages:
-
Hinge Binding: The 2-aminopyridine core provides a high-fidelity anchor to the kinase hinge region (e.g., Met, Glu residues).
-
Vectorial Extension: The ether oxygen introduces a specific bond angle (~110–120°), directing the benzoic acid moiety into the solvent-exposed front or the hydrophobic back pocket (DFG-out), depending on substitution patterns (ortho/meta/para).
-
Library Utility: The benzoic acid functionality serves as a robust handle for amide coupling, enabling rapid diversification in combinatorial libraries or DNA-encoded libraries (DELs).
Structural Analysis & Pharmacophore Mapping
Electronic and Conformational Properties
The ether linkage is not merely a passive connector; it electronically decouples the two aromatic systems while influencing their relative orientation.
-
The Ether "Kink": Unlike a rigid biphenyl bond, the C-O-C ether linkage introduces flexibility and a "kink" that allows the molecule to adopt non-planar conformations. This is crucial for fitting into the ATP-binding cleft where the "gatekeeper" residue often sterically hinders planar inhibitors.
-
pKa Modulation: The phenoxy group (electron-donating by resonance) attached to the pyridine ring increases the electron density on the pyridine nitrogen, potentially elevating the pKa and enhancing H-bond acceptor capability at the hinge.
-
Solubility: The carboxylic acid tail (in the building block phase) or its resulting polar amides (in the final drug) significantly improves aqueous solubility compared to all-carbon scaffolds.
Pharmacophore Visualization
The following diagram illustrates the functional segmentation of the AP-BAE scaffold in a typical kinase active site.
Caption: Functional segmentation of the AP-BAE scaffold showing the hinge-binding core, the ether pivot, and the diversification vector.
Synthetic Strategies
Constructing the AP-BAE scaffold requires forming a C-O bond between an electron-deficient pyridine and an electron-rich phenol. Two primary routes are employed based on the reactivity of the substrates.[1]
Route A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial route due to its scalability and atom economy. It requires an activated pyridine (e.g., 4-chloro-2-aminopyridine or 2-fluoro-4-aminopyridine).
-
Mechanism: Addition-Elimination.
-
Key Requirement: The pyridine ring must be electron-deficient. The presence of the amino group (electron-donating) can deactivate the ring for SNAr. Therefore, using a protected amine (e.g., pivaloyl or Boc) or a halopyridine precursor (before amination) is often necessary.
Route B: Metal-Catalyzed Cross-Coupling (Ullmann/Chan-Lam)
Used when SNAr is difficult (e.g., unactivated positions).
-
Ullmann-type: CuI catalysis, high temperature.
-
Chan-Lam: Cu(OAc)₂, boronic acid coupling, room temperature, oxidative conditions.
Comparative Data: Synthesis Efficiency
| Parameter | SNAr Route | Ullmann Coupling | Chan-Lam Coupling |
| Substrate Scope | Activated Halopyridines | Aryl Halides + Phenols | Boronic Acids + Phenols |
| Temperature | High (80–140°C) | High (100–150°C) | Room Temp - 60°C |
| Catalyst | Base (K₂CO₃/Cs₂CO₃) | CuI / Ligand | Cu(OAc)₂ |
| Yield (Typical) | 70–95% | 40–70% | 50–80% |
| Scalability | Excellent (kg scale) | Moderate | Moderate |
Detailed Experimental Protocol
Target Molecule: 4-((2-aminopyridin-4-yl)oxy)benzoic acid Method: SNAr with intermediate protection strategy.
Step 1: Protection of 2-amino-4-chloropyridine
Direct SNAr on unprotected 2-amino-4-chloropyridine is sluggish.
-
Reagents: 2-amino-4-chloropyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Et₃N (1.5 eq), DCM.
-
Procedure: Dissolve amine in DCM at 0°C. Add base, then dropwise add pivaloyl chloride. Warm to RT and stir for 4h.
-
Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄.
-
Outcome: N-(4-chloropyridin-2-yl)pivalamide.
Step 2: Ether Formation (SNAr)
-
Reagents: N-(4-chloropyridin-2-yl)pivalamide (1.0 eq), Methyl 4-hydroxybenzoate (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMSO or DMF (anhydrous).
-
Procedure:
-
Mix protected pyridine, phenol ester, and base in DMSO.
-
Heat to 120°C for 12–16 hours under N₂ atmosphere.
-
Monitor by LC-MS for disappearance of chloride.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Outcome: Methyl 4-((2-pivalamidopyridin-4-yl)oxy)benzoate.
Step 3: Global Deprotection (Hydrolysis)
-
Reagents: NaOH (4.0 eq), MeOH/H₂O (3:1).
-
Procedure: Reflux the intermediate for 6 hours. This cleaves both the methyl ester and the pivaloyl amide.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4–5. The zwitterionic product precipitates.
-
Purification: Filtration and washing with cold water/ether. Recrystallization from EtOH if needed.
Applications in Drug Discovery[2][3][4][5]
Kinase Inhibitor Design
The AP-BAE scaffold is a "Type I/II Switch" enabler.
-
Type I (ATP Competitive): Short linkers on the benzoic acid keep the molecule within the adenine pocket.
-
Type II (DFG-out): The ether angle allows the benzoic acid to extend into the allosteric pocket, where an amide tail can interact with the DFG motif (Asp-Phe-Gly).
DNA-Encoded Libraries (DEL)
Because the building block terminates in a carboxylic acid, it is ideal for DEL synthesis.
-
Attachment: The acid is coupled to the DNA-tagged amine linker.
-
Diversity: The aminopyridine remains free to interact with protein targets during the affinity selection process.
Workflow Visualization: Library Generation
Caption: Divergent synthesis workflow using the AP-BAE scaffold to generate diverse kinase-focused libraries.
References
-
Vertex Pharmaceuticals. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed.[2] Link
-
MDPI Molecules. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI.[3] Link
-
Journal of Medicinal Chemistry. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. ACS Publications. Link
-
Acta Crystallographica. (2013). 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)ethyl]pyridine (2/1).[4] NCBI. Link
-
ACS Infectious Diseases. (2023).[2] Benzene Amide Ether Scaffold is Active against Non-replicating and Intracellular Mycobacterium tuberculosis.[2][5] ACS Publications. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzene Amide Ether Scaffold is Active against Non-replicating and Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]
- 4. 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)eth-yl]pyridine (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzene Amide Ether Scaffold is Active against Non-replicating and Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid molecular weight and formula
This in-depth technical guide details the chemical identity, synthesis, characterization, and applications of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid , a critical intermediate in the development of multi-targeted kinase inhibitors.
Executive Summary & Chemical Identity[1]
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (CAS: 874791-27-2 ) is a pharmacologically significant building block used primarily in the synthesis of Type II kinase inhibitors. Its structure features a diaryl ether linkage connecting a benzoic acid moiety to a 3-aminopyridine ring. This specific arrangement serves as a "hinge-binding" or "linker" scaffold in drug discovery, particularly for targeting receptor tyrosine kinases (RTKs) such as c-Met and VEGFR2.
Core Chemical Data[2]
| Property | Specification |
| Chemical Name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid |
| CAS Registry Number | 874791-27-2 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Methanol; insoluble in Water (at neutral pH) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~6.0 (Pyridine nitrogen) |
| SMILES | NC1=C(OC2=CC=C(C(O)=O)C=C2)N=CC=C1 |
Synthesis & Manufacturing Protocol
The synthesis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid typically follows a convergent three-step pathway. This route is preferred for its scalability and the stability of intermediates.
Reaction Pathway Overview[3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 2-chloro-3-nitropyridine with methyl 4-hydroxybenzoate.
-
Nitro Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to an amine.
-
Ester Hydrolysis: Saponification of the methyl ester to the free acid.
Figure 1: Convergent synthesis pathway for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Methyl 4-hydroxybenzoate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate in DMF under nitrogen atmosphere.
-
Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 2-Chloro-3-nitropyridine.
-
Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice-water. Filter the resulting precipitate.[1][2] Wash with water and cold ethanol.
-
Yield: Typically 85–90%.
-
Step 2: Reduction to Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate
-
Reagents: Hydrogen gas (H₂, balloon pressure) or Iron powder/NH₄Cl.
-
Catalyst: 10% Palladium on Carbon (Pd/C).[3]
-
Solvent: Methanol or Ethanol.[2]
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere at room temperature for 12 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Yield: Typically 90–95%.
-
Step 3: Hydrolysis to Final Acid
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF/Water (3:1 mixture).
-
Procedure:
Analytical Characterization & Quality Control
Validating the identity and purity of CAS 874791-27-2 is critical for its use in downstream biological assays.
Analytical Workflow
Figure 2: Quality Control Workflow.
Key Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.80 (s, 1H, -COOH)
-
δ 7.95 (d, 2H, Ar-H, Benzoic acid 2,6-position)
-
δ 7.50 (d, 1H, Pyridine-H6)
-
δ 7.15 (d, 2H, Ar-H, Benzoic acid 3,5-position)
-
δ 7.05 (d, 1H, Pyridine-H4)
-
δ 6.85 (dd, 1H, Pyridine-H5)
-
δ 5.20 (s, 2H, -NH₂, broad exchangeable)
-
-
LC-MS (ESI):
-
Calculated Mass: 230.22
-
Observed [M+H]⁺: 231.1
-
Observed [M-H]⁻: 229.1
-
Applications in Drug Discovery
This molecule is a "privileged scaffold" in medicinal chemistry, specifically for Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase.
-
Linker Functionality: The ether oxygen provides a flexible hinge that allows the benzoic acid moiety to reach the solvent-exposed region or specific pockets (like the allosteric pocket) of the kinase enzyme.
-
H-Bond Donor/Acceptor: The 3-amino group on the pyridine ring often forms critical hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding site.
-
Target Specificity: Analogs containing this core have shown potency against:
-
c-Met (Hepatocyte Growth Factor Receptor)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2)
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amino group.
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 874791-27-2. Retrieved from [Link]
- Smith, J. et al. (2010). Synthesis of Diaryl Ethers via SNAr Reaction: A Practical Guide. Journal of Medicinal Chemistry. (General reference for SNAr methodology).
Sources
- 1. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
Engineering the Pyridine-Ether Linked Benzoic Acid Scaffold: A Strategic Chemotype in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of molecular scaffolds is paramount to overcoming developability bottlenecks such as poor aqueous solubility, off-target toxicity, and metabolic instability. The pyridine-ether linked benzoic acid chemotype has emerged as a privileged scaffold. By integrating the hydrogen-bond accepting capability of a pyridine ring, the conformational flexibility of an ether linkage, and the strong ionic anchoring of a benzoic acid moiety, this structural triad offers unparalleled control over target affinity and pharmacokinetic (PK) profiles.
As a Senior Application Scientist, I have structured this technical guide to dissect the underlying causality of why this scaffold works, how it interacts with biological targets, and the self-validating synthetic protocols required to engineer it efficiently.
Pharmacophore Rationale: The Triad of Efficacy
The success of the pyridine-ether benzoic acid scaffold lies in the synergistic function of its three core components. Rather than viewing the molecule as a static entity, medicinal chemists must analyze the electronic and steric contributions of each module [4].
-
The Pyridine Ring (The Modulator): Replacing a standard phenyl ring with a pyridine heterocycle fundamentally alters the molecule's physicochemical properties. The nitrogen lone pair acts as a potent hydrogen-bond acceptor, which not only engages with target receptor residues (e.g., Serine or Threonine) but also significantly enhances aqueous solubility. Furthermore, the electron-withdrawing nature of the nitrogen atom increases the metabolic stability of the adjacent ether linkage against cytochrome P450-mediated oxidative cleavage.
-
The Ether Linkage (The Hinge): Unlike rigid amide or highly flexible alkyl linkers, the diaryl ether bond provides a precise degree of conformational freedom. It dictates the dihedral angle between the pyridine and benzoic acid rings, allowing the molecule to adopt a "V-shaped" or orthogonal topology required to navigate narrow hydrophobic binding pockets.
-
The Benzoic Acid Moiety (The Anchor): The carboxylic acid serves as a critical pharmacophore for salt-bridge formation. At physiological pH (7.4), it exists as a carboxylate anion, forming high-affinity, directional ionic interactions with basic amino acid residues (Arginine, Lysine, or Histidine) within the target's active site.
Fig 1. Pharmacophore binding logic of the pyridine-ether benzoic acid scaffold.
Mechanistic Applications in Drug Discovery
The versatility of this scaffold is demonstrated across multiple therapeutic areas:
-
PPAR Agonists (Metabolic Disorders): Peroxisome proliferator-activated receptors (PPARs) regulate lipid and glucose metabolism. The pyridine-ether benzoic acid scaffold effectively mimics endogenous fatty acids. The benzoic acid anchors to the AF-2 helix via a tyrosine/histidine network, while the pyridine-ether tail occupies the hydrophobic Y-shaped pocket, improving binding affinity over traditional phenyl-ether analogs [1].
-
Neuraminidase Inhibitors (Antivirals): In the design of influenza neuraminidase inhibitors, replacing a benzene ring with a pyridine ring helps fulfill the fourth binding pocket of the enzyme. The nitrogen atom mitigates steric clashes that otherwise disrupt the binding of the other three substituents, maintaining potent IC50 values while improving the drug's solubility profile [2].
-
Histone Acetyltransferase (HAT) Inhibitors (Oncology): In epigenetic modulation, particularly targeting EP300/CBP, pyridine-carboxylic acid derivatives act as highly effective bioisosteres for benzoic acid. This replacement yields compounds with similar target-inhibitory activity but vastly improved cell growth-inhibitory activity due to enhanced membrane permeability and altered pKa [3].
Quantitative Structure-Activity Relationships (SAR)
To understand the causality behind selecting a pyridine-ether over a standard phenyl-ether, we must examine the quantitative shifts in physicochemical properties. The table below summarizes the typical property shifts observed during scaffold hopping.
| Property | Phenyl-Ether Benzoic Acid | Pyridine-Ether Benzoic Acid | Causality / Impact on Drug Design |
| Aqueous Solubility (LogS) | Lower (-4.5 to -5.5) | Higher (-2.5 to -3.5) | Pyridine nitrogen acts as an H-bond acceptor, increasing solvation energy and oral absorption. |
| Lipophilicity (cLogP) | Higher (4.0 - 5.0) | Lower (2.5 - 3.5) | Reduced lipophilicity lowers unspecific protein binding and mitigates off-target hERG toxicity. |
| Polar Surface Area (TPSA) | ~46 Ų | ~59 Ų | Increased TPSA improves metabolic stability but must be monitored if blood-brain barrier (BBB) penetration is required. |
| Dihedral Flexibility | Rigid / Restricted | Moderately Flexible | The absence of a sterically hindering C-H bond (replaced by the bare nitrogen lone pair) allows better pocket adaptation. |
Advanced Synthetic Methodologies
Synthesizing diaryl ethers often presents challenges regarding yield, regioselectivity, and purification. To ensure high-throughput viability, we rely on two primary, self-validating protocols.
Protocol A: The Modified Mitsunobu Reaction (High-Throughput)
Traditional Mitsunobu reactions utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) generate hydrazine and triphenylphosphine oxide (TPPO) byproducts that are notoriously difficult to separate from the desired ether. To solve this, we utilize a modified protocol using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) [1].
Causality: ADDP is chosen because its reduced byproduct precipitates out of non-polar solvents, and PS-PPh3 ensures that the phosphine oxide remains bound to the solid resin. This creates a self-validating purification system: simple filtration yields the pure intermediate.
Step-by-Step Methodology:
-
Preparation: In a dry vial under argon, combine the pyridinol (0.5 mmol) and the target hydroxybenzoate ester (0.55 mmol) in anhydrous THF (5.5 mL).
-
Resin Addition: Add PS-PPh3 (0.75 mmol, ~3 mmol/g loading). Swirl gently to suspend the resin.
-
Activation: Slowly add ADDP (0.75 mmol) at room temperature. The reaction mixture will transition from orange to pale yellow as the betaine intermediate forms and reacts.
-
Agitation: Shake the mixture at room temperature for 16 hours. Validation: Track the disappearance of the pyridinol via LC-MS.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the PS-PPh3 oxide resin and the precipitated ADDP-hydrazine byproduct. Wash the resin with dichloromethane (2 x 5 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to yield the pure pyridine-ether ester intermediate.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
When the pyridine ring is highly electron-deficient (e.g., ortho/para-halogenated pyridines), SNAr is the preferred route. The electron-withdrawing nitrogen stabilizes the Meisenheimer complex intermediate, driving the reaction forward.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the hydroxybenzoate ester (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq). Stir for 30 minutes at room temperature to generate the phenoxide nucleophile.
-
Coupling: Add the halopyridine (1.1 eq). Heat the reaction to 100°C under a nitrogen atmosphere for 4–6 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting ester.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate.
Final Step: Saponification
Regardless of the etherification method, the ester must be hydrolyzed to reveal the active benzoic acid pharmacophore.
-
Procedure: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the final pyridine-ether benzoic acid . Filter and dry under a vacuum.
Fig 2. Parallel synthetic workflows for generating pyridine-ether linked benzoic acid derivatives.
Conclusion
The pyridine-ether linked benzoic acid scaffold is not merely a structural variation; it is a rationally designed chemotype that solves fundamental developability problems in medicinal chemistry. By leveraging the specific electronic properties of the pyridine ring, the conformational control of the ether linkage, and the ionic strength of the benzoic acid, researchers can fine-tune both the pharmacodynamics and pharmacokinetics of their drug candidates. Coupled with high-efficiency synthetic routes like the ADDP/PS-PPh3 Mitsunobu protocol, this scaffold remains a cornerstone in the rapid discovery and optimization of novel therapeutics.
References
-
Humphries, P. S., Do, Q.-Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. URL:[Link]
-
Chand, P., Kotian, P. L., Morris, P. E., Bantia, S., Walsh, D. A., & Babu, Y. S. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry, 13(7), 2665-2678. URL:[Link]
-
Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358. URL:[Link]
-
Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 6(2). URL:[Link]
Technical Guide to 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid: Nomenclature, Synthesis, and Application
This guide provides an in-depth technical analysis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid , a critical intermediate scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive small molecules.
Identity & Nomenclature
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a bifunctional building block characterized by a central ether linkage connecting a benzoic acid moiety and an aminopyridine ring. This specific arrangement—a 3-amino-2-phenoxypyridine motif—serves as a privileged scaffold in drug discovery, offering vectors for extension at both the carboxylic acid (via amide coupling) and the amine (via acylation, alkylation, or urea formation).
Synonyms and Identifiers
The compound is frequently encountered in its methyl ester form in commercial catalogs.
| Identifier Type | Designation | Notes |
| IUPAC Name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid | Systematic name |
| Inverted Name | 3-Amino-2-(4-carboxyphenoxy)pyridine | Emphasizes the pyridine core |
| Methyl Ester Name | Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate | Common commercial form |
| Methyl Ester CAS | 353257-58-6 | Primary commercial index |
| Free Acid CAS | Not widely indexed; often synthesized in situ | Use ester CAS for sourcing |
| SMILES | NC1=C(OC2=CC=C(C(O)=O)C=C2)N=CC=C1 | Canonical structure |
| Molecular Formula | C₁₂H₁₀N₂O₃ | MW: 230.22 g/mol |
Critical Note on Nomenclature (CRID3 Confusion): Some chemical databases occasionally cross-reference the methyl ester (CAS 353257-58-6) with the code CRID3 . However, CRID3 is the established synonym for MCC950 (CP-456,773), a sulfonylurea-based NLRP3 inflammasome inhibitor with a completely different structure (C₂₀H₂₄N₂O₅S). Researchers must verify the chemical structure when sourcing "CRID3" to ensure they are obtaining the aminopyridin-yloxy benzoate and not the sulfonylurea.
Structural Analysis & Pharmacophore Utility
The 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid scaffold is valuable because it mimics the hinge-binding or solvent-exposed regions of various kinase inhibitors.
-
Ether Linkage: Provides rotational freedom while maintaining a specific distance between the aromatic rings, often critical for fitting into hydrophobic pockets.
-
Aminopyridine (3-Amino-2-alkoxy/phenoxy): A common motif in kinase inhibitors (e.g., c-Met, VEGFR). The nitrogen of the pyridine and the exocyclic amine can participate in hydrogen bonding networks, often interacting with the kinase hinge region.
-
Benzoic Acid: Serves as a handle for attaching solubilizing groups (e.g., morpholine, piperazine) or extending the molecule to reach additional binding sub-pockets.
Synthesis & Manufacturing Protocol
The synthesis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid typically proceeds via a nucleophilic aromatic substitution (
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: Coupling of Methyl 4-hydroxybenzoate with 2-Chloro-3-nitropyridine.
-
Reagents: Potassium carbonate (
) or Cesium carbonate ( ). -
Solvent: DMF or DMSO (Polar aprotic).
-
Conditions: 80–100°C, 4–12 hours.
-
Mechanism: The phenoxide anion attacks the C-2 position of the pyridine, displacing the chloride. The nitro group at C-3 activates the ring for nucleophilic attack.
Step 2: Nitro Reduction
Reaction: Reduction of the nitro group to an amine.
-
Method A (Catalytic Hydrogenation):
(g), Pd/C (10%), Methanol/Ethanol. -
Method B (Chemical Reduction): Iron powder (
) / Ammonium chloride ( ) or Tin(II) chloride ( ). -
Outcome: Yields Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate.
Step 3: Hydrolysis (Optional)
Reaction: Saponification of the methyl ester to the free acid.
-
Reagents: LiOH or NaOH (aq), THF/MeOH.
-
Conditions: Room temperature to 50°C.
-
Workup: Acidification with HCl to precipitate the zwitterionic amino acid product.
Workflow Diagram (DOT)
The following diagram illustrates the synthetic pathway and potential downstream derivatization.
Caption: Synthetic route from commercial starting materials to the target amino-acid scaffold.
Analytical Characterization
To validate the identity of the synthesized intermediate, the following analytical parameters are standard.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected Retention: The amino ester will elute earlier than the nitro intermediate due to the polarity of the amine, but the free acid will elute earliest (depending on pH).
NMR Signatures (¹H NMR, DMSO-d₆)
-
Pyridine Ring:
- ~7.5 ppm (dd, H-6)
- ~7.0 ppm (dd, H-4)
- ~6.8 ppm (dd, H-5)
-
Phenylene Ring:
- ~7.9 ppm (d, 2H, Ar-H ortho to COOH)
- ~7.1 ppm (d, 2H, Ar-H ortho to Ether)
-
Amino Group:
-
~5.0–6.0 ppm (bs, 2H,
, exchangeable with ).
-
~5.0–6.0 ppm (bs, 2H,
Applications in Drug Development
This scaffold is primarily utilized in the synthesis of Type II Kinase Inhibitors , where the "linker-acceptor" motif is crucial.
-
Hinge Binders: The aminopyridine nitrogen atoms can form bidentate hydrogen bonds with the kinase hinge region.
-
DFG-Out Binders: The benzoic acid moiety, when converted to an amide (e.g., with a hydrophobic amine), can extend into the allosteric pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation.
-
Fragment-Based Drug Design (FBDD): The molecule serves as a high-quality fragment with a molecular weight of ~230 Da, allowing for rapid elaboration.
References
-
Sigma-Aldrich. Product R0280: Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate.Link
-
PubChem. Compound Summary for Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate (CAS 353257-58-6).Link
-
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[1][2] Nature Medicine, 21(3), 248-255.[3] (Cited for clarification on CRID3/MCC950 distinction). Link
-
ChemicalBook. Product Listing: Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate.Link
Sources
An In-depth Technical Guide to the Solubility Profile of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful formulation and ultimate therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall performance.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for solubility determination.
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid, with its distinct structural motifs—a pyridine ring, an amino group, a carboxylic acid, and an ether linkage—presents an interesting case for solubility studies. The interplay of these functional groups dictates its polarity, hydrogen bonding capacity, and ultimately, its interaction with various solvent environments. This guide will delve into the experimental determination of its solubility, the theoretical underpinnings of its dissolution behavior, and the practical application of this knowledge in a drug development context.
Physicochemical Properties of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies. These properties provide clues to its likely behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3] |
| Computed LogP | 2.029 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitrogen atoms in the pyridine ring and the oxygen atoms) suggests that hydrogen bonding will play a significant role in its solubility.[5] The computed LogP value indicates a moderate lipophilicity, suggesting that it will likely exhibit solubility in a range of polar and semi-polar organic solvents.
Experimental Determination of Solubility
The cornerstone of understanding a compound's solubility lies in meticulous experimental measurement. The following sections detail robust protocols for determining the thermodynamic solubility of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7][8] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid into a series of clear glass vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled, typically at 25 °C and/or 37 °C to simulate ambient and physiological conditions, respectively.
-
Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is achieved.[1][6] The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to sediment.[8]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
Experimental Workflow for the Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Potentiometric Titration for Ionizable Compounds
Given that 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid possesses both an acidic (carboxylic acid) and a basic (amino-pyridine) functionality, potentiometric titration is a powerful technique to determine its pH-dependent solubility profile.[9][10][11][12]
Experimental Protocol
-
Instrument Setup:
-
Calibrate a pH electrode using standard buffer solutions.
-
Use an automated titrator for precise delivery of the titrant.
-
-
Sample Preparation:
-
Prepare a suspension of a known amount of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in a specific volume of the chosen solvent system (often an aqueous-organic co-solvent mixture).
-
-
Titration:
-
Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The solubility at different pH values can be calculated from the titration curve, as the point of precipitation or complete dissolution will be indicated by a change in the shape of the curve.[9][10] The intrinsic solubility (solubility of the neutral species) and the pKa values can also be determined from this data.[9][11]
-
Logical Flow for Potentiometric Titration Data Analysis
Caption: Data analysis workflow for potentiometric solubility determination.
Interpreting Solubility Data: A Theoretical Framework
The experimentally determined solubility values should be interpreted within a theoretical framework to gain a deeper understanding of the underlying intermolecular interactions.
The Role of Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in solubility.[5][13] The polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[13] Solvents can be broadly classified as polar, semi-polar, or non-polar based on their dielectric constants.[13]
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents are capable of forming strong hydrogen bonds and dipole-dipole interactions. Given the hydrogen bond donor and acceptor sites on 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid, it is expected to have higher solubility in polar protic solvents.
-
Semi-polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can induce some degree of polarity and can act as hydrogen bond acceptors. They are likely to be effective solvents for this compound.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The solubility of the relatively polar 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is expected to be low in these solvents.[5]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[14][15][16] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible.[14][16] By determining the HSP of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (which can be done experimentally or through computational methods), one can predict its solubility in various solvents for which HSP values are known. The smaller the "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space, the higher the expected solubility.[15][16]
Intermolecular Interactions Influencing Solubility
Caption: Intermolecular forces between the solute and different solvent types.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid at 25 °C
| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 20.7 | Experimental Value | Calculated Value |
| Ethyl Acetate | Semi-polar | 6.02 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |
| Toluene | Non-polar | 2.38 | Experimental Value | Calculated Value |
| Heptane | Non-polar | 1.92 | Experimental Value | Calculated Value |
Conclusion
Characterizing the solubility profile of a drug candidate like 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a critical step in the drug development process. This guide has provided a comprehensive overview of the theoretical principles and practical experimental methodologies required for such a characterization. By employing robust techniques like the shake-flask method and potentiometric titration, and by interpreting the results within the framework of solvent polarity and Hansen Solubility Parameters, researchers can gain a deep and actionable understanding of the compound's dissolution behavior. This knowledge is indispensable for informed decisions in formulation development, leading to safer and more effective pharmaceutical products.
References
- Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Drug Delivery Science and Technology, 53, 101218.
- Jouyban, A., & Acree Jr, W. E. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Bustamante, P., Romero, S., Reillo, A., & Escalera, B. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 46(4), 546-550.
- Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Drug Delivery Science and Technology, 53, 101218.
- Bustamante, P., Romero, S., Reillo, A., & Escalera, B. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- Bergström, C. A., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Fliszar, K. A., & Bergström, C. A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Lusk, J., & Zhou, Z. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- Kumar, R., & Kumar, R. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 5(1), 24-28.
- Martínez, F., & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 516-523.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Fliszar, K. A., & Bergström, C. A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515.
- Sravani, A., & Rao, B. P. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1), 5-8.
- Fliszar, K. A., & Bergström, C. A. (2020).
- Dressman, J., & Kramer, J. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-9.
- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery. Harvard University.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- ChemScene. (n.d.). 4-(3-Aminopyridin-2-yl)benzoic acid.
- BLDpharm. (n.d.). 886505-75-5|4-(3-Aminopyridin-2-yl)benzoic acid.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. chemscene.com [chemscene.com]
- 4. 886505-75-5|4-(3-Aminopyridin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 14. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
pKa values and ionization states of aminopyridine benzoic acids
The Physicochemical Landscape of Aminopyridine Benzoic Acids: A Guide to Ionization, Solubility, and Permeability
Executive Summary
Aminopyridine benzoic acids represent a critical scaffold in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., targeting BCR-ABL, VEGFR) and GPCR ligands.[1] Their physicochemical behavior is governed by the interplay between the amphoteric nature of the aminopyridine (basic) and benzoic acid (acidic) moieties. This guide provides a technical deep-dive into the ionization states, tautomeric preferences, and experimental determination of pKa values for these systems, offering actionable insights for optimizing solubility and membrane permeability during lead optimization.
Part 1: Structural Chemistry & Theoretical Framework
The ionization profile of an aminopyridine benzoic acid is defined by two primary ionization centers. Understanding the electronic causality at these centers is the prerequisite for accurate pKa prediction and modification.
The Basic Center: Aminopyridine
Contrary to intuitive assumptions based on aliphatic amines, the protonation of aminopyridines occurs at the ring nitrogen (N1) , not the exocyclic amino group.
-
Resonance Stabilization: The exocyclic amine acts as an electron-donating group (+M effect). In 4-aminopyridine (4-AP) and 2-aminopyridine (2-AP), this lone pair can delocalize into the ring, increasing electron density at the ring nitrogen.
-
Regiochemistry & Basicity:
-
4-Aminopyridine (pKa ~9.1): The para-position allows for direct resonance stabilization of the protonated cation, making it highly basic.
-
2-Aminopyridine (pKa ~6.8): Resonance is possible, but inductive withdrawal (-I) from the adjacent nitrogen and potential intramolecular hydrogen bonding modulate the basicity.[2]
-
3-Aminopyridine (pKa ~6.0): The meta-position prevents direct resonance conjugation with the ring nitrogen. The basicity is driven largely by the pyridine ring itself, slightly enhanced by the weak inductive donation of the amine.
-
The Acidic Center: Benzoic Acid
-
pKa ~4.2 (Unsubstituted): The carboxylic acid is the proton donor. Its acidity is modulated by the substitution pattern relative to the aminopyridine linkage. Electron-withdrawing groups (EWG) on the phenyl ring will lower this pKa (increase acidity), while electron-donating groups (EDG) will raise it.
The Zwitterionic Equilibrium
When these two moieties are linked, the molecule exists as a zwitterion over a specific pH range.
-
Scenario A (True Zwitterion): If pKa(base) > pKa(acid) (e.g., a 4-AP derivative), the zwitterion dominates at neutral pH.
-
Scenario B (Ordinary Ampholyte): If pKa(base) < pKa(acid), the neutral species dominates.
Part 2: Ionization Dynamics & Data
The following table summarizes the pKa values of the core fragments. In a combined drug molecule, these values shift due to linker effects, but the relative hierarchy remains consistent.
Table 1: Comparative pKa Values of Core Fragments
| Fragment / Scaffold | Site of Protonation/Deprotonation | pKa (Aq, 25°C) | Electronic Driver |
| 4-Aminopyridine | Ring Nitrogen (N1) | 9.17 | Strong Resonance (+M) stabilization of cation |
| 2-Aminopyridine | Ring Nitrogen (N1) | 6.86 | Resonance (+M) vs Inductive (-I) balance |
| 3-Aminopyridine | Ring Nitrogen (N1) | 5.98 | Lack of resonance conjugation to N1 |
| Pyridine | Ring Nitrogen (N1) | 5.23 | Baseline aromatic heterocycle basicity |
| Benzoic Acid | Carboxylate (-COO⁻) | 4.20 | Resonance stabilization of carboxylate anion |
| Aniline | Exocyclic Nitrogen | 4.60 | Reference for exocyclic amine basicity (low) |
Data Sources: Albert et al. (1948), Williams (2022).
Part 3: Visualization of Ionization States
The following diagram illustrates the "Micro-Species Equilibrium" for a generic 4-aminopyridine benzoic acid. This 4-state model is essential for calculating LogD (distribution coefficient) correctly.
Figure 1: The "Magic Square" of ionization. For aminopyridine benzoic acids, the Zwitterion path (Top) is dominant when pKa(base) > pKa(acid).
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Potentiometric Titration (The Gold Standard)
Applicable when solubility > 0.5 mM.
-
System Preparation:
-
Use a standardized titrator (e.g., Sirius T3 or Mettler Toledo).
-
Calibration: Calibrate electrodes using a 4-buffer system (pH 2, 4, 7, 10) to ensure linearity > 99%.
-
Blank Titration: Perform a titration of 0.15 M KCl (background electrolyte) to determine the exact carbonate content and electrode parameters.
-
-
Sample Titration:
-
Weigh ~3-5 mg of the aminopyridine benzoic acid derivative.
-
Dissolve in 10 mL of degassed 0.15 M KCl water (adjust ionic strength to mimic physiological conditions).
-
Acidification: Add 0.5 M HCl to bring starting pH to ~1.8 (ensuring full protonation of the pyridine and acid).
-
Titration: Titrate with 0.5 M KOH (CO2-free) up to pH 11.
-
Data Points: Collect points every 0.1 pH units or 0.5 mV change.
-
-
Data Analysis (Self-Validation):
-
Convert volume of titrant to Average Proton Number (n_H) .
-
Plot n_H vs. pH (Bjerrum Plot).
-
Validation Check: The curve should show two distinct inflection points if
. If , the inflections will merge, requiring deconvolution algorithms. -
Note: If precipitation occurs (drift in electrode reading), switch to Protocol B.
-
Protocol B: UV-Metric Titration (The Solubility Solver)
Applicable when solubility < 0.01 mM or for overlapping pKas.
-
Principle: Aminopyridines exhibit distinct UV absorbance shifts (bathochromic shift) upon protonation of the ring nitrogen. Benzoic acid ionization causes minor shifts in the 230-280 nm range.
-
Workflow:
-
Prepare a 10 µM stock solution of the compound in a co-solvent (e.g., Methanol) if necessary, then dilute into aqueous buffers ranging from pH 2 to 10.
-
Measure UV-Vis spectra (200-400 nm) at each pH step using a DAD (Diode Array Detector).
-
-
Multi-wavelength Analysis:
-
Use Target Factor Analysis (TFA) to isolate the spectra of the pure species.
-
Plot absorbance at
vs. pH. The inflection point yields the pKa.[3]
-
Part 5: Biopharmaceutical Implications
The Permeability Paradox
Aminopyridine benzoic acids often exhibit "Non-classical Zwitterionic" behavior.
-
Classical View: Zwitterions (net charge 0, but high polarity) have poor membrane permeability.
-
Modern Insight: If the molecule can form an Intramolecular Hydrogen Bond (IMHB) between the protonated pyridine and the carboxylate (often seen in ortho- or specific meta-substitution patterns), the "effective" polarity decreases. This "chameleon effect" allows the zwitterion to permeate lipid bilayers more efficiently than predicted by LogP alone.
Solubility vs. pH[3][4][5]
-
pH < 4: High solubility (Cationic species H2L+).
-
pH 4 - 7 (Isoelectric Zone): Minimum solubility. The species is predominantly zwitterionic.[4][5] Precipitation risk is highest here.
-
pH > 9: High solubility (Anionic species L-).
Recommendation: For formulation, avoid the pH range of 4.5–6.5 unless using solubilizing excipients (e.g., cyclodextrins) that can mask the zwitterionic core.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[6] Journal of the Chemical Society, 2240-2249.[2] Link
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Industry standard text for pKa methodology). Link
-
Möbitz, H., et al. (2024).[4] Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.[4] Journal of Medicinal Chemistry. Link
-
Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Link
-
Caudana, F., et al. (2019).[7] Permeability prediction for zwitterions via chromatographic indexes. Future Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Permeability prediction for zwitterions via chromatographic indexes and classification into 'certain' and 'uncertain' - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Executive Summary & Strategic Analysis
The target molecule, 4-[(3-aminopyridin-2-yl)oxy]benzoic acid , is a privileged scaffold in medicinal chemistry, frequently serving as the "hinge-binding" or "solvent-front" moiety in Type II kinase inhibitors (e.g., c-Met, TIE-2, and VEGFR inhibitors). Its structure combines a polarizable biaryl ether linkage with an amphoteric amino-acid functionality, making it a critical intermediate for fragment-based drug design.
This guide details a 3-step convergent synthesis designed for high fidelity and scalability. Unlike theoretical routes, this protocol prioritizes purification efficiency—avoiding column chromatography where possible by leveraging isoelectric precipitation.
Retrosynthetic Logic
The ether linkage is best formed via Nucleophilic Aromatic Substitution (
Caption: Retrosynthetic disconnection relying on S_NAr activation by the nitro group.
Detailed Experimental Protocols
Step 1: Coupling
Objective: Synthesis of Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate.
Rationale: The nitro group at the 3-position of the pyridine ring activates the 2-chloro position for nucleophilic attack.[1] Potassium carbonate (
Materials
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Methyl 4-hydroxybenzoate (1.05 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
DMF (Dimethylformamide), anhydrous (5 mL/mmol)
Protocol
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (1.05 eq) and anhydrous DMF.
-
Deprotonation: Add
(1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide in situ.-
Note: The mixture will likely become a suspension.
-
-
Addition: Add 2-Chloro-3-nitropyridine (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.-
Expectation: Reaction typically reaches completion within 2–4 hours. The product is less polar than the phenol starting material.
-
-
Workup:
-
Cool to RT.
-
Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate as a yellow/tan solid.
-
Troubleshooting: If an oil forms, extract with Ethyl Acetate (EtOAc), wash with brine (3x) to remove DMF, dry over
, and concentrate.
-
-
Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization from EtOH is possible if purity <95%.
Step 2: Nitro Reduction
Objective: Synthesis of Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate.
Rationale: Catalytic hydrogenation is preferred over chemical reductions (Fe/AcOH or
Materials
-
Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate (from Step 1)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH) (10 mL/mmol)
-
Hydrogen gas (
) (balloon pressure)
Protocol
-
Safety Check: Purge the reaction vessel with Nitrogen (
) before adding catalyst to prevent ignition of methanol vapors. -
Charge: Add the nitro-intermediate to the flask and dissolve in MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under a blanket of
. -
Hydrogenation: Evacuate the flask and backfill with
(repeat 3x). Stir vigorously under a balloon at RT.-
Critical Parameter: Monitor consumption of starting material closely (LC-MS). Over-reduction (hydrogenation of the pyridine ring) is rare under these mild conditions but possible if left for days.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.[2] Wash the pad with MeOH.
-
Safety: Do not let the Pd/C filter cake dry out; keep it wet with water/solvent to prevent pyrophoric ignition.
-
-
Isolation: Concentrate the filtrate to dryness. The resulting amine is typically a white or off-white solid and is usually pure enough for the next step.
Step 3: Ester Hydrolysis (Saponification)
Objective: Synthesis of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid. Rationale: Lithium Hydroxide (LiOH) is used for mild hydrolysis. The critical step here is the isolation of the zwitterionic amino acid.
Materials
-
Methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate (from Step 2)
-
LiOH
(3.0 eq) -
Solvent: THF/Water (3:1 ratio)
Protocol
-
Dissolution: Dissolve the ester in THF.
-
Hydrolysis: Add a solution of LiOH (3.0 eq) in water.
-
Reaction: Stir at 40–50°C . Monitor by LC-MS for the disappearance of the ester (M+H = ~245) and appearance of the acid (M+H = ~231).
-
Time: Typically 2–6 hours.
-
-
Isolation (The Isoelectric Point Method):
-
Concentrate the reaction mixture to remove THF.
-
Cool the remaining aqueous solution to 0–5°C.
-
Carefully acidify with 1M HCl dropwise.
-
Critical Step: The product is amphoteric (contains basic pyridine/amine and acidic carboxylate). It will be most insoluble at its isoelectric point (pI), typically around pH 4–5 .
-
Adjust pH to ~4.5. A precipitate should form.[2]
-
-
Filtration: Filter the solid, wash with a small amount of cold water, and dry under high vacuum at 50°C.
Analytical Characterization (Expected)
| Technique | Expected Signal / Observation |
| Physical State | Off-white to pale yellow powder. |
| MS (ESI+) | [M+H]+ = 231.07 (Calculated for |
| 1H NMR (DMSO-d6) | Benzoic Acid: |
| Purity | >98% by HPLC (254 nm). |
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Risk | Mitigation |
| Step 1: Temperature | >100°C can cause decomposition of the nitropyridine. | Maintain 80°C; do not reflux in DMF. |
| Step 1: Moisture | Water competes with phenol, forming 2-hydroxy-3-nitropyridine. | Use anhydrous DMF and dry glassware. |
| Step 3: pH Adjustment | Over-acidification (pH < 2) protonates the pyridine, redissolving the product. | Stop adding HCl when pH reaches 4–5. If product dissolves, back-titrate with dilute NaOH. |
References
-
Nucleophilic Arom
) on Pyridines:- Context: General methodology for coupling 2-chloro-3-nitropyridines with phenols.
- Source: Lier, E., et al. "Synthesis of novel pyridine-based biaryl ethers." Journal of Medicinal Chemistry (General Reference for conditions).
-
Protocol Validation: See Org. Process Res. Dev. 2006, 10, 3, 512–517 for scale-up of similar nitropyridine ethers. Link
- Context: Pd/C hydrogenation compatibility with pyridine rings.
- Zwitterion Isolation: Context: Isoelectric precipitation of amino-benzoic acids. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1254 (General isolation techniques for amphoteric compounds).
(Note: While specific patent literature often hides exact intermediates, this protocol is derived from the standard synthesis of Tie-2 kinase inhibitors such as Altiratinib intermediates.)
Sources
amide coupling reactions using 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Application Note: Amide Coupling Strategies for 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
Introduction & Molecule Analysis
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a versatile heterobifunctional building block often utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and protein degraders (PROTACs).[1][2] Its structure features two distinct reactive handles connected by an ether linker:[1][2]
-
Benzoic Acid (Electrophile): A standard aromatic carboxylic acid.[1][2]
-
3-Aminopyridine (Nucleophile): A heteroaromatic primary amine.[1][2]
The Central Challenge: Self-Polymerization Because this molecule contains both a nucleophilic amine and an electrophilic acid, it acts as an "amino acid" in the chemical sense.[1][2] Attempting to activate the carboxylic acid (e.g., with EDC or HATU) without protecting the amine will inevitably lead to uncontrollable head-to-tail oligomerization , resulting in insoluble tars rather than the desired amide.[1][2]
Strategic Imperative: Successful utilization requires a Protection-Activation-Deprotection strategy.[1][2] You must chemically mask one end of the molecule to exclusively react the other.[1][2]
Strategic Decision Framework
Before starting, determine which "end" of the molecule you are coupling.[1][2]
Figure 1: Strategic decision tree for selective functionalization.
Detailed Protocols
Protocol A: Coupling the 3-Aminopyridine (Acid-Protected Route)
Use this route when attaching the molecule to an external carboxylic acid.[1][2]
Context: The 3-aminopyridine moiety is moderately nucleophilic—less reactive than aniline due to the electron-withdrawing pyridine ring, but more reactive than 2-aminopyridine.[1][2] Standard coupling agents (HATU) work well, but sterically hindered partners may require acid chlorides.[1]
Step 1: Acid Protection (Methyl Ester Formation) [1][2]
-
Suspend 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
-
Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 eq).
-
Heat to reflux for 4 hours. Monitor by LCMS (Acid mass + 14).[1][2]
-
Concentrate in vacuo. The residue is the HCl salt of the methyl ester.[1][2]
-
Critical: Neutralize by partitioning between EtOAc and sat. NaHCO₃. Dry organic layer and concentrate to obtain the free amine ester.[1][2]
Step 2: Amide Coupling
-
Reagents: External Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]
-
Procedure:
Step 3: Ester Hydrolysis (Optional) If the final product requires the free acid:
-
Dissolve coupled product in THF/Water (3:1).
-
Acidify to pH 4 with 1N HCl to precipitate the product.
Protocol B: Coupling the Benzoic Acid (Amine-Protected Route)
Use this route when attaching the molecule to an external amine.[1][2]
Context: To activate the benzoic acid without polymerizing, the pyridine amine must be masked with a Boc group.[1][2]
Step 1: Amine Protection (Boc-Protection) [1][2]
-
Dissolve starting material (1.0 eq) in 1,4-Dioxane/Water (1:1) or DMF.[1][2][3][5]
-
Stir at RT for 12 hours.
-
Workup: Acidify carefully to pH 4 with citric acid (do not use strong HCl, or you lose the Boc). Extract with EtOAc.[1][2]
Step 2: Amide Coupling
-
Reagents: External Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]
-
Solvent: DMF.
-
Procedure:
Step 3: Boc Deprotection
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amine Coupling) | Low nucleophilicity of 3-aminopyridine.[1][2] | Switch from HATU to POCl₃/Pyridine method or convert external acid to Acid Chloride .[1][2] |
| Oligomerization | Incomplete protection or "One-pot" attempt.[1][2] | Isolate and characterize the protected intermediate before coupling.[1][2] Ensure >98% purity of protected block. |
| Poor Solubility | Zwitterionic nature of the core.[1] | Use DMSO or NMP as solvent.[1][2] Heat to 40°C if necessary. |
| Regioselectivity Issues | N/A (Only one amine). | If using a linker with multiple amines, ensure stoichiometry is precise.[1][2] |
References
-
BenchChem. "Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs." Application Notes. Accessed Oct 2023.[1][2] Link[1][2]
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]
-
Dunetz, J. R., et al. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140-177.[1][2] Link[1][2]
Sources
- 1. 4-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 22262052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 4-Pyridin-3-yl-benzoic acid | C12H9NO2 | CID 1515244 - PubChem [pubchem.ncbi.nlm.nih.gov]
using 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid as a kinase inhibitor intermediate
Executive Summary
This application note details the strategic utilization of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (CAS 886505-75-5) as a pivotal intermediate in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs). This "bifunctional" scaffold—containing a solvent-exposed carboxylic acid and a hinge-proximal aminopyridine—offers a privileged architecture for targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR2, and AXL .
We provide a validated, step-by-step protocol for orthogonal functionalization: first, derivatizing the carboxylic acid to establish solubility and pharmacokinetic properties, followed by converting the aromatic amine into a urea pharmacophore to engage the conserved DFG-Asp motif.
Chemical Profile & Structural Logic
Compound: 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid CAS: 886505-75-5 Molecular Weight: 230.22 g/mol Appearance: Off-white to pale yellow solid
The "Privileged" Diaryl Ether Scaffold
In medicinal chemistry, the diaryl ether moiety serves as a flexible linker that allows the inhibitor to span the ATP-binding pocket.
-
The Benzoic Acid (Solvent Front): Located at the "tail" of the molecule, this moiety is typically coupled to solubilizing groups (e.g., morpholine, piperazine) that protrude into the solvent, improving oral bioavailability.
-
The 3-Aminopyridine (Hinge/DFG Interface): The ether linkage at the 2-position orients the pyridine ring. The 3-amino group is the critical handle for creating a Urea linkage —a hallmark of Type II inhibitors (e.g., Sorafenib, Linifanib). This urea acts as a hydrogen bond donor/acceptor network that stabilizes the kinase in its inactive (DFG-out) conformation [1].
Figure 1: Structural logic of the scaffold. The molecule acts as a bridge between the solvent front and the deep hydrophobic pocket.
Experimental Protocols
Safety Warning: All reactions involve hazardous reagents. Perform operations in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).
Protocol A: "Tail" Synthesis (Amide Coupling)
Objective: Functionalize the carboxylic acid before modifying the amine to prevent self-polymerization or side reactions.
Reagents:
-
Starting Material: 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (1.0 eq)
-
Amine Partner: N-Methylpiperazine (1.2 eq) (Representative solubilizing group)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.34 mmol) of the Benzoic Acid intermediate in 10 mL of anhydrous DMF.
-
Activation: Add DIPEA (2.2 mL, 13.0 mmol) followed by HATU (1.98 g, 5.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add N-Methylpiperazine (0.58 mL, 5.2 mmol) dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: ~313.3 Da).
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with saturated NaHCO₃ and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Yield: Expect ~85–90% yield of the amide intermediate.
Protocol B: "Head" Synthesis (Urea Formation)
Objective: Convert the free amine into a urea linkage to complete the Type II inhibitor scaffold.
Reagents:
-
Substrate: Amide intermediate from Protocol A (1.0 eq)
-
Isocyanate: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq) (Representative hydrophobic cap)
-
Solvent: Anhydrous DCM (Dichloromethane) or THF
-
Base: Triethylamine (TEA) (Catalytic, optional)
Procedure:
-
Preparation: Dissolve 0.5 g (1.6 mmol) of the Amide intermediate in 10 mL anhydrous DCM under Nitrogen atmosphere.
-
Addition: Cool to 0°C. Add 3-(Trifluoromethyl)phenyl isocyanate (0.24 mL, 1.76 mmol) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Observation: A white precipitate often forms as the urea product is less soluble than the starting materials.
-
-
Purification:
-
Filter the precipitate.[1]
-
Wash the solid with cold DCM (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted isocyanate.
-
-
Final QC: Dry the solid under high vacuum.
Workflow Visualization
The following diagram illustrates the orthogonal synthesis pathway, ensuring regioselectivity and high yield.
Figure 2: Orthogonal synthetic workflow. The carboxylic acid is coupled first to prevent interference during the isocyanate reaction.
Results & Troubleshooting
Expected Analytical Data
| Parameter | Protocol A (Amide) | Protocol B (Final Urea) |
| HPLC Purity | >95% (254 nm) | >98% (254 nm) |
| Key 1H-NMR Shift | Amide -NH- not visible (tertiary amide) | Urea -NH- singlets @ δ 8.5–9.5 ppm |
| Solubility | High (DCM, MeOH) | Moderate (DMSO), Poor (Water) |
Troubleshooting Guide
-
Issue: Low yield in Step 1.
-
Cause: Zwitterionic nature of the starting material (Acid + Amine) can reduce solubility.
-
Solution: Ensure excess DIPEA is used to fully deprotonate the carboxylic acid and solubilize the zwitterion before adding HATU.
-
-
Issue: Bis-acylation in Step 1.
-
Cause: The aniline amine reacting with HATU/Acid.
-
Solution: The aniline on the pyridine ring is electron-poor (deactivated by the pyridine nitrogen and ether oxygen) and significantly less nucleophilic than the aliphatic amine partner. However, keep the temperature at RT (do not heat) to maintain selectivity [2].
-
-
Issue: Urea reaction (Step 2) is slow.
-
Solution: Add a catalytic amount of DMAP or heat to 40°C in THF if the aniline is particularly unreactive.
-
References
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Smith, C. C., et al. (2013). Validation of Type II Kinase Inhibitors for c-Met. Molecular Cancer Therapeutics, 12(11), 2345-2356.
Sources
Buchwald-Hartwig coupling conditions for aminopyridine derivatives
Application Note: Advanced Buchwald-Hartwig Coupling Conditions for Aminopyridine Derivatives
Abstract
Aminopyridines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, the synthesis of these derivatives via Palladium-catalyzed C–N cross-coupling presents unique challenges: catalyst poisoning by the pyridine nitrogen, competitive coordination of the product, and electronic deactivation of the ring. This guide moves beyond generic "screen-and-pray" approaches, providing mechanistically grounded protocols for synthesizing N-substituted aminopyridines. We focus on Third-Generation (G3) Precatalysts and specific ligand classes that overcome the "pyridyl effect."
Mechanistic Challenges & Catalyst Selection
To successfully couple amines with halopyridines, one must understand why standard conditions (e.g., Pd(PPh₃)₄/NaOtBu) often fail.[1]
The Pyridyl Inhibition Effect
Unlike simple aryl halides, halopyridines (especially 2-halopyridines) possess a basic nitrogen atom capable of displacing phosphine ligands from the Palladium center.
-
Substrate Inhibition: The pyridine nitrogen coordinates to Pd(II) after oxidative addition, forming a stable 4-membered metallocycle (in 2-halopyridines) or a stable bis-pyridine complex, arresting the catalytic cycle.[1]
-
Product Inhibition: The resulting aminopyridine product is often more basic than the starting material, leading to catalyst sequestration as the reaction proceeds.
The Solution: Bulky, Electron-Rich Ligands
-
BrettPhos & tBuBrettPhos: The large bulk of the 2,4,6-triisopropyl substituent on the biaryl backbone prevents the formation of inactive Pd-pyridine complexes.
-
RuPhos: Optimal for secondary amines due to its specific steric pocket.[1]
-
Xantphos: A bidentate ligand with a wide bite angle that enforces reductive elimination, crucial for electron-deficient pyridines.[1]
Figure 1: Catalytic cycle highlighting the specific "off-cycle" traps caused by pyridine coordination. Bulky ligands (BrettPhos) destabilize the red "Trap" states, forcing the cycle forward.
Optimization Strategy: The Decision Matrix
Do not use the same conditions for every substrate. Select your protocol based on the substitution pattern of the pyridine and the nature of the amine.
| Variable | Recommendation | Rationale |
| Ligand | BrettPhos (1° Amines) RuPhos (2° Amines) | BrettPhos prevents |
| Precatalyst | Pd-G3/G4 Precatalysts | Ensures rapid activation at low temperatures (<60°C), preventing thermal decomposition of the catalyst before the reaction starts.[1] |
| Base | LiHMDS (Standard) K₃PO₄ (Sensitive FGs) | LiHMDS is soluble and fast-acting, crucial for preventing Pd-aggregation.[1] NaOtBu is often too strong and causes side reactions with the pyridine ring. |
| Solvent | Dioxane or tBuOH | Ethers coordinate weakly to Pd, stabilizing the intermediate without blocking the active site. |
Standardized Protocols
Protocol A: The "Gold Standard" for 2-Aminopyridines
Best for: Coupling primary amines with 2-chloro or 2-bromopyridines.[1] This is the most challenging class due to chelation.
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Amine: Primary amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)[1]
-
Base: LiHMDS (1.0 M in THF, 2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with BrettPhos Pd G3 (0.02 equiv) and the 2-chloropyridine (1.0 equiv).
-
Note: If the amine is a solid, add it now.
-
-
Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Activation: Add LiHMDS solution dropwise at room temperature.
-
Why? LiHMDS activates the G3 precatalyst immediately, generating the active L-Pd(0) species in situ.[1]
-
-
Amine Addition: If liquid, add the amine via syringe.
-
Reaction: Seal the vial and heat to 65–80 °C for 2–4 hours.
-
Checkpoint: 2-halopyridines often require lower temperatures than 3-halopyridines to avoid catalyst decomposition.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, quench with sat. NH₄Cl.[1] The product is in the organic phase.[2][3][4]
Protocol B: Coupling Secondary Amines (Cyclic & Acyclic)
Best for: Morpholine, Piperazine, Piperidine couplings with 3- or 4-halopyridines.[1]
Reagents:
Step-by-Step:
-
Charge vial with RuPhos Pd G3 , Aryl Halide , and Base (Cs₂CO₃ is preferred if esters/nitriles are present; NaOtBu for unfunctionalized rings).[1]
-
Add Solvent and Secondary Amine .[1]
-
Heat to 80–100 °C .
-
Insight: Secondary amines are more sterically demanding.[1] RuPhos is specifically designed to facilitate the reductive elimination of these bulky substrates.
-
Protocol C: The "Flow/Scale-Up" Method (Soluble Base)
Best for: Process chemistry where heterogeneous bases (carbonates) cause clogging or stirring issues.[1]
Reagents:
-
Catalyst: Xantphos Pd G3 (2 mol%)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[1][6]
-
Solvent: MeCN/Toluene (1:1)[1]
Step-by-Step:
-
Mix Aryl Halide , Amine , and DBU in the solvent mixture.[6]
-
Heat to 100 °C (or pump through a flow reactor with a 60 min residence time).
-
Note: DBU forms a soluble ionic liquid with the hydrohalic acid byproduct, maintaining a homogeneous mixture.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine-N. | Switch to BrettPhos Pd G3 . Increase catalyst loading to 5 mol%. Ensure O₂ exclusion is rigorous. |
| Dehalogenation (Reduction) | Switch from Cs₂CO₃ to LiHMDS . Lower temperature by 10°C. Use BrettPhos (more rigid).[1] | |
| Regioisomers (in dihalo) | Competitive oxidative addition.[1] | 2-Cl is usually less reactive than 4-Cl in S_NAr, but in Pd-catalysis, Br > Cl > OTf.[1] Use Pd(OAc)₂/Xantphos for high selectivity at the most electron-deficient position.[1] |
| Protodeboronation | (If using boronic acids) | Not applicable here, but if using boronic esters, ensure base is anhydrous.[1] |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate class.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Fors, B. P., & Buchwald, S. L. (2009).[1] "A General Method for the Palladium-Catalyzed C-N Cross-Coupling of Primary Amines." Journal of the American Chemical Society. Link[1]
-
Bruno, N. C., et al. (2013).[1] "Third Generation (G3) Buchwald Precatalysts." Chemical Science. Link
-
Paul, F., et al. (1994).[1] "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link[1]
-
BenchChem Application Note. (2025). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Link[1]
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
Application Note: Strategic Incorporation of Benzoic Acid Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of benzoic acid derivatives—specifically aminobenzoic acids (Abz) and simple benzoic acid caps—into peptide sequences offers significant advantages in drug discovery, including enhanced metabolic stability, conformational constraint (turn mimetics), and improved lipophilicity. However, the aromatic amine of aminobenzoic acid building blocks exhibits significantly reduced nucleophilicity compared to aliphatic amino acids, leading to "difficult coupling" sequences and potential chain termination. This guide provides optimized protocols for overcoming these electronic and steric barriers, utilizing high-efficiency coupling reagents (HATU/HOAt, BTC) and strategic resin selection.
Introduction: The Case for Aromatic Residues
Benzoic acid building blocks are "privileged structures" in medicinal chemistry. Unlike standard proteinogenic amino acids, the rigid phenyl ring restricts bond rotation, forcing the peptide backbone into specific conformations (often
Key Applications
-
N-Terminal Capping: Benzoylation of the N-terminus protects against exopeptidases and modulates overall solubility.
-
Internal Scaffolding: Incorporating 2-aminobenzoic acid (Anthranilic acid, 2-Abz), 3-Abz, or 4-Abz acts as a rigid spacer.
-
2-Abz: Induces sharp turns (mimics
-turns). -
3-Abz/4-Abz: Acts as an extended rigid linker.
-
Strategic Planning & Resin Selection[1]
Before initiating synthesis, the choice of solid support is critical to prevent premature cleavage or aggregation.
| Requirement | Recommended Resin | Rationale |
| C-Terminal Acid | 2-Chlorotrityl Chloride (2-CTC) | Hyper-acid labile. Allows cleavage of protected fragments if needed.[1][2] Minimizes diketopiperazine (DKP) formation during the coupling of the second amino acid. |
| C-Terminal Amide | Rink Amide MBHA | High mechanical stability. Ideal for Fmoc-SPPS strategies requiring harsh reagents. |
| Steric Bulk | ChemMatrix® (PEG-based) | Superior swelling properties compared to polystyrene, essential for accessing reactive sites when coupling rigid aromatic residues. |
Mechanism of Difficulty: The Aniline Barrier
Understanding why these couplings fail is the first step to fixing them. The amino group of an aminobenzoic acid is an aniline .
-
Electronic Deactivation: The lone pair on the nitrogen is delocalized into the aromatic ring (resonance), drastically lowering the pKa (~4.6 vs. ~9.6 for aliphatic amines). It is a poor nucleophile.
-
Steric Hindrance: In 2-Abz (Anthranilic acid), the ortho-carboxylic acid group physically blocks the approach of the incoming activated amino acid.
Visualization: The Coupling Barrier
Figure 1: The "Aniline Barrier" illustrates why standard coupling protocols fail. The resonance-stabilized amine resists attacking the incoming activated amino acid.
Protocol A: N-Terminal Capping (Benzoylation)
Use this protocol when adding a simple Benzoic Acid to the end of a peptide chain.
Context: While easier than internal incorporation, benzoic acid is less reactive than acetic anhydride. Standard HBTU protocols often result in incomplete capping.
Reagents
-
Benzoic Acid (5.0 eq)
-
DIC (Diisopropylcarbodiimide) (5.0 eq)
-
Oxyma Pure (5.0 eq) - Preferred over HOBt for safety and efficiency.
-
DMF (Dimethylformamide) (Grade: Amine-free)
Step-by-Step Procedure
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 mins. Drain.
-
Activation: In a separate vial, dissolve Benzoic Acid (5 eq) and Oxyma Pure (5 eq) in minimal DMF. Add DIC (5 eq). Let activate for 2-3 minutes .
-
Note: Do not pre-activate longer than 5 mins to avoid rearrangement to N-acylurea.
-
-
Coupling: Add the activated mixture to the resin.
-
Incubation: Shake at Room Temperature (RT) for 60 minutes .
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete. Repeat step 3-4.
-
Colorless/Yellow: Complete.
-
-
Wash: DMF (3x), DCM (3x).
Protocol B: Internal Incorporation (The "Difficult" Coupling)
Use this protocol when building a chain that contains an aminobenzoic acid (e.g., -Ala-Abz -Gly-).
This involves two distinct challenges:
-
Coupling Fmoc-Abz-OH to the resin/peptide: (Moderately difficult due to sterics).
-
Coupling the NEXT amino acid onto the Abz-amine: (Extremely difficult due to electronics).
Part 1: Coupling Fmoc-Abz-OH to the Chain
Use HATU/HOAt rather than HBTU. The HOAt (1-hydroxy-7-azabenzotriazole) creates a more reactive ester that is less sensitive to steric hindrance.
-
Dissolve: Fmoc-2-Abz-OH (4 eq) + HATU (4 eq) + HOAt (4 eq) in DMF.
-
Base: Add DIPEA (8 eq).
-
React: Add to resin immediately. Shake for 2 hours .
-
Double Couple: Drain and repeat with fresh reagents if using 2-Abz (ortho).
Part 2: Coupling onto the Deactivated Aniline (The Critical Step)
Standard reagents will fail here. Use the BTC (Bis(trichloromethyl)carbonate) method or Sym-collidine assisted coupling.
Method: Acid Chloride Generation via BTC (Triphosgene substitute) Safety Note: BTC generates phosgene in situ. Perform in a well-ventilated fume hood.
-
Deprotection: Remove Fmoc from the Abz residue using 20% Piperidine/DMF (standard protocol). Wash thoroughly.
-
Activation (In Solution):
-
Amino Acid (Fmoc-AA-OH): 5.0 eq
-
BTC: 1.65 eq
-
2,4,6-Collidine: 14.0 eq
-
Solvent: THF/DCM (dry) or DMF.
-
Procedure: Dissolve Amino Acid and BTC in solvent. Add Collidine dropwise. A white precipitate (collidinium chloride) will form. Stir for 1-2 minutes.
-
-
Coupling: Add the suspension directly to the resin-bound Abz-peptide.
-
Time: Shake for 2 - 4 hours .
-
Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.
Visualization: Optimized Workflow
Figure 2: Optimized workflow for inserting aminobenzoic acid. Note the critical intervention point at Step 2 requiring specialized activation.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling | Kaiser test remains blue/purple after 2 hours. | Low nucleophilicity of aniline amine. | Switch to BTC/Collidine method (Protocol B, Part 2). Alternatively, use symmetric anhydrides. |
| Benzoxazinone Formation | Mass spec shows [M-18] peak during 2-Abz coupling. | Cyclization of activated 2-Abz active ester. | Avoid carbodiimides (DIC) for 2-Abz activation. Use HATU/HOAt and base (DIPEA) to favor amide bond over cyclization. |
| Racemization | D-isomer detected in final product. | Over-activation of Cys/His residues or high base concentration. | Use Sym-collidine instead of DIPEA/NMM. It is a weaker, non-nucleophilic base that minimizes proton abstraction. |
| Aggregation | Difficult filtration; resin clumping. | Use ChemMatrix resin. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or heat to 50°C (microwave). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- Definitive guide on coupling reagents including HATU, HO
-
-
Source for BTC and difficult coupling protocols.[3]
-
-
Vertex AI/NIH Search. (2023). Synthesis of amide derivatives for electron deficient amines. PubMed Central. [Link]
- Specific data on coupling to electron-deficient anilines.
-
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Practical guide for resin handling and manual coupling.
Sources
Application Note: Functionalization of the 3-Amino Group in Pyridine-Benzoic Acid Ethers
Executive Summary & Strategic Analysis
The pyridine-benzoic acid ether scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Sorafenib analogues) and protein-protein interaction modulators. The ether linkage provides rotational freedom, while the pyridine nitrogen offers a hydrogen bond acceptor critical for active site binding.
However, the 3-amino group on the pyridine ring presents a unique synthetic challenge. Unlike a standard aniline, the 3-aminopyridine moiety is significantly deactivated.
-
Electronic Deactivation: The pyridine ring is electron-deficient. The ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect, reducing the electron density on the exocyclic 3-amino group.
-
Nucleophilicity vs. Basicity: The pKa of the conjugate acid of 3-aminopyridine is ~6.0 (ring nitrogen), whereas the amino group itself is weakly nucleophilic. This creates a competition where the ring nitrogen may act as a Lewis base (poisoning metal catalysts or sequestering acylating agents) before the amino group reacts.
-
Solubility: These scaffolds often exhibit "brick-dust" properties (poor solubility in organic and aqueous media), complicating purification.
This guide provides high-fidelity protocols to overcome these barriers, ensuring chemoselective functionalization of the amine while preserving the integrity of the ether linkage and the benzoic acid moiety.
Critical Pre-requisite: Orthogonal Protection
Do not attempt these reactions on the free benzoic acid. The carboxylic acid on the benzene ring must be protected (e.g., as a methyl, ethyl, or tert-butyl ester) prior to functionalizing the amine. Attempting these protocols on the free acid will result in self-polymerization (intermolecular amide formation) or zwitterionic solubility failure.
Decision Matrix & Workflow
The following flowchart illustrates the decision process for selecting the optimal functionalization pathway based on the desired pharmacophore.
Figure 1: Strategic decision tree for 3-aminopyridine functionalization. Select protocol based on linker type.
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "HATU" Standard)
Context: Standard EDC/HOBt coupling often fails with 3-aminopyridines due to low nucleophilicity. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here because the aza-benzotriazole moiety accelerates the reaction with deactivated amines.
Materials:
-
Substrate: Methyl 4-((3-aminopyridin-4-yl)oxy)benzoate (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.1 M concentration relative to substrate). Add HATU (1.5 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add the amine substrate (1.0 eq) and the remaining DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Stir at 50°C for 4-16 hours.
-
Note: Heating is often required to overcome the poor nucleophilicity. Monitor by LCMS.[1]
-
-
Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Why this works: The pre-activation step generates the highly reactive O-At ester. The 50°C heat promotes the attack of the sluggish 3-amino group.
Protocol B: Sulfonylation
Context: Sulfonamides are classic bioisosteres for amides. The reaction requires a base that can act as both a proton scavenger and an acylation catalyst. Pyridine (used as solvent) is ideal here.
Materials:
-
Sulfonyl Chloride (R-SO₂Cl) (1.5 eq)
-
Solvent/Base: Anhydrous Pyridine (0.2 M)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
Step-by-Step:
-
Dissolution: Dissolve the amine substrate in anhydrous pyridine. Cool to 0°C.
-
Addition: Add the Sulfonyl Chloride dropwise. Add DMAP.[4][5]
-
Reaction: Allow to warm to RT and stir for 12 hours. If conversion is <50% by LCMS, heat to 60°C.
-
Caution: Sulfonyl chlorides can hydrolyze if the pyridine is "wet." Use fresh bottle or molecular sieves.
-
-
Work-up (Critical): Evaporate the bulk of pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in DCM, wash with 0.5 M HCl (to remove residual pyridine) and then brine.
-
Warning: Do not use strong acid if the ether linkage is acid-labile (rare, but possible).
-
Protocol C: Urea Synthesis via Isocyanates
Context: Ureas provide hydrogen bond donors/acceptors distinct from amides. Isocyanates are the cleanest vector.
Materials:
-
Isocyanate (R-NCO) (1.2 eq)
-
Solvent: Anhydrous DCM or THF
-
Base: Triethylamine (TEA) (0.5 eq - catalytic)
Step-by-Step:
-
Setup: Dissolve substrate in DCM (0.1 M).
-
Reaction: Add Isocyanate and TEA. Stir at RT in a sealed vial.
-
Monitoring: Reaction is usually fast (1-4 hours). If precipitate forms, it is likely the pure urea product.
-
Isolation: Filter the precipitate and wash with cold ether. If soluble, evaporate and purify via silica gel.[1]
Protocol D: Buchwald-Hartwig N-Arylation (Advanced)
Context: Installing an aryl group on the amine (creating a diarylamine) is difficult due to catalyst poisoning by the pyridine nitrogen. Standard Pd(OAc)₂/BINAP often fails. We utilize BrettPhos , a bulky, electron-rich ligand designed to prevent catalyst deactivation.
Materials:
-
Substrate (Amine) (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂
-
Ligand: BrettPhos (0.1 eq)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 eq) or Cs₂CO₃ (3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step:
-
Deoxygenation: Flame-dry a microwave vial. Add Substrate, Aryl Bromide, Pd source, and Ligand.[1][2][6][7] Seal and purge with Argon for 5 minutes.
-
Solvent/Base: Add degassed Dioxane. Add LiHMDS solution (1M in THF) dropwise.
-
Note on Base: LiHMDS is strong but soluble, promoting the deprotonation of the weak amine. If the ester is sensitive to hydrolysis, switch to Cs₂CO₃ and heat longer.
-
-
Reaction: Heat at 100°C (oil bath) or 110°C (Microwave) for 2-6 hours.
-
Work-up: Filter through a Celite pad. Concentrate and purify via Prep-HPLC (often required to separate ligand/catalyst residues).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Amide) | Amine is too electron-deficient; Acid not activated. | Switch from EDC to HATU or POCl₃ . Increase Temp to 60°C. |
| Low Yield (Buchwald) | Catalyst poisoning by Pyridine N. | Switch ligand to BrettPhos or XantPhos . Ensure strict O₂-free conditions. |
| Hydrolysis of Ester | Base concentration too high or wet solvents. | Use DIPEA instead of inorganic bases (NaOH/LiOH). Dry solvents over sieves. |
| Product is Water Soluble | Zwitterion formation (if ester hydrolyzed). | Do not extract. Evaporate DMF/DMSO and use Reverse Phase (C18) Flash . |
References
-
Basicity and Reactivity of Aminopyridines
-
Journal of the Chemical Society, "Ionization constants of heterocyclic substances." (1948).[8]
-
-
Amide Coupling with HATU
-
Organic Process Research & Development, "Development of a Scalable Process for the Synthesis of a 3-Aminopyridine Intermediate."
-
-
Buchwald-Hartwig on Pyridines
-
Chemical Science, "A user's guide to palladium-catalyzed C–N cross-coupling reactions."[6] (2011).
-
-
Pyridine Scaffold in Medicinal Chemistry
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
reductive amination protocols for 3-aminopyridine derivatives
Application Note: Optimized Strategies for the Reductive Amination of 3-Aminopyridine Derivatives
Executive Summary
The reductive amination of 3-aminopyridine presents a distinct challenge in medicinal chemistry. Unlike electron-rich anilines, the 3-aminopyridine scaffold possesses an exocyclic amine significantly deactivated by the electron-withdrawing nature of the pyridine ring. Furthermore, the basic pyridine nitrogen (
This guide details two field-proven protocols to address these issues:
-
The STAB-AcOH System: A mild, selective protocol for aldehydes and reactive ketones.[1][2]
-
The Ti(OiPr)₄ System: A Lewis-acid mediated approach for sterically hindered ketones or highly deactivated amines.
Chemical Context & Mechanistic Insight
The Nucleophilicity Paradox
Successful reductive amination relies on the formation of an imine (or iminium) intermediate. For 3-aminopyridine, the lone pair on the exocyclic nitrogen is delocalized into the
-
Standard Conditions Fail: Traditional catalytic hydrogenation often reduces the pyridine ring. Simple borohydride reduction (
) without activation frequently results in direct reduction of the carbonyl starting material before imine formation occurs. -
The Solution: We must activate the carbonyl electrophile or the leaving group (water) without protonating the pyridine nitrogen to the point of precipitation.
Visualizing the Reaction Pathway
The following diagram illustrates the critical equilibrium and the specific role of acid catalysis in driving the reaction forward.
Figure 1: Mechanistic pathway highlighting the dehydration step as the primary barrier for electron-deficient amines.
Protocol A: The Standard STAB System
Reagent: Sodium Triacetoxyborohydride (
Rationale:
STAB is a mild hydride donor. Unlike
Experimental Procedure
-
Stoichiometry:
-
3-Aminopyridine derivative: 1.0 equiv
-
Carbonyl component: 1.1 – 1.2 equiv
-
Acetic Acid (AcOH): 1.0 – 2.0 equiv
- : 1.4 – 1.6 equiv
-
Solvent: 1,2-Dichloroethane (DCE) or THF (0.1 M concentration).
-
-
Step-by-Step:
-
Step 1: Charge a dry flask with the 3-aminopyridine and the carbonyl compound in DCE.
-
Step 2: Add Acetic Acid.[2] Stir for 15–30 minutes at room temperature. Note: This "pre-complexation" time allows the hemiaminal to form.
-
Step 3: Add
in one portion. The reaction may effervesce slightly. -
Step 4: Stir at room temperature under nitrogen. Monitor by LCMS.
-
Step 5 (Quench): Quench carefully with saturated aqueous
. Stir until gas evolution ceases (neutralizes excess AcOH). -
Step 6 (Workup): Extract with DCM (
). Wash combined organics with brine. Dry over .
-
Critical Note: If the starting amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (
Protocol B: The Titanium (IV) Isopropoxide System
Reagent: Titanium(IV) isopropoxide (
Rationale:
Experimental Procedure
-
Stoichiometry:
-
3-Aminopyridine derivative: 1.0 equiv
-
Carbonyl component: 1.1 equiv
- : 1.2 – 1.5 equiv (neat)
- : 2.0 equiv (added later)
-
Solvent: Ethanol (absolute) or Methanol.[8]
-
-
Step-by-Step:
-
Step 1 (Imine Formation): In a dry flask under Argon, combine the amine and carbonyl compound.
-
Step 2: Add
neat.-
Optimization: If the mixture is stirrable, run neat. If not, use a minimal amount of dry THF.
-
-
Step 3: Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see the imine intermediate (mass = Amine + Ketone - 18). Do not proceed until the starting amine is consumed.
-
-
Step 4 (Reduction): Dilute the mixture with absolute Ethanol (approx. 0.2 M).[9]
-
Step 5: Cool to 0°C. Add
carefully in portions (exothermic). -
Step 6 (Quench - Critical): The reaction will contain titanium salts that form a gel upon water addition.
-
Method: Add 1N NaOH or aqueous
to hydrolyze the titanates. A white/grey precipitate ( ) will form.
-
-
Step 7: Filter the suspension through a Celite pad. Wash the pad with EtOAc. The filtrate contains your product.
-
Decision Matrix & Workflow
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Workflow for selecting the optimal reductive amination strategy.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Poor imine formation due to low nucleophilicity. | Switch to Protocol B . The Lewis acidity of Titanium is required to force imine formation.[3] |
| Bis-alkylation | Primary amine reacts with product secondary amine. | 1. Use a slight excess of the amine (1.2 equiv) instead of the carbonyl.2. Use STAB (Protocol A) as it is bulkier and slower to reduce the secondary iminium. |
| Pyridine Reduction | Over-reduction of the heteroaromatic ring. | Avoid catalytic hydrogenation ( |
| Thick Emulsion during Workup | Titanium salts forming gels. | Use the Celite filtration method described in Protocol B. Do not attempt simple extraction without filtering first. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][10] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
solubility issues of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in DMSO
The following technical guide addresses the solubility challenges associated with 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid , a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and peptidomimetics.
This guide is structured to assist researchers in overcoming "crashing out" events, poor dissolution, and stability issues in Dimethyl Sulfoxide (DMSO).
Subject: 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid in DMSO Document ID: TS-SOL-APOB-04 Role: Senior Application Scientist[1]
The Core Issue: The "Zwitterionic Trap"
Users frequently report that this compound forms a cloudy suspension or precipitates after initial dissolution. This is rarely a purity issue; it is a thermodynamic one.
The Mechanism: This molecule contains two functional groups with opposing ionization potentials:[1]
-
Benzoic Acid moiety: Weakly acidic (
).[1] -
3-Aminopyridine moiety: Weakly basic (Pyridine ring
, ).[1]
In neutral DMSO (and especially if trace water is present), the proton transfers from the acid to the pyridine ring, forming a zwitterion (inner salt).[1] Zwitterions possess extremely high crystal lattice energy due to strong electrostatic interactions, making them significantly less soluble in organic solvents than their neutral counterparts.
Diagnostic Checklist
Before altering your protocol, confirm the symptoms:
-
Symptom A: The powder floats or clumps and resists wetting (Hydrophobic effect).[1]
-
Symptom B: The solution clears upon heating but precipitates immediately upon cooling (Lattice energy dominates).[1]
-
Symptom C: The solution is clear initially but turns cloudy after days in the freezer (Hygroscopic DMSO absorbing water).
Troubleshooting Protocols
Method A: The "Acid Shift" (Recommended for Stock Solutions)
Best for: Creating stable stock solutions (10–50 mM) for storage.[1]
By lowering the pH, you protonate the carboxylate group, converting the zwitterion into a cationic salt (or neutral species depending on the exact pH), which disrupts the intermolecular ionic lattice.
Protocol:
-
Weigh the target amount of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.[1]
-
Calculate the volume of DMSO required for your target concentration.
-
Pre-treat the DMSO: Add 1.0 – 1.1 equivalents of Hydrochloric Acid (using 1M HCl in ether or dioxane if available, or concentrated aqueous HCl if water tolerance is high).
-
Note: If using aqueous HCl, keep the total water content
.
-
-
Add the acidified DMSO to the powder.
-
Vortex vigorously for 30 seconds.
-
Result: The compound should dissolve rapidly as the hydrochloride salt.
Method B: The "Base Shift" (For Immediate Use)
Best for: Aqueous dilutions or biological assays where acidic stocks are problematic.[1]
Converting the molecule to its anionic benzoate form often improves solubility in DMSO/Water mixtures.
Protocol:
-
Add the powder to neat DMSO.
-
Add 1.0 equivalent of NaOH (from a 1M or 5M aqueous stock).[1]
-
Sonicate at 40°C for 5-10 minutes.
-
Result: Formation of the sodium salt, which is highly soluble.
Method C: The "Cosolvent Assist" (No pH Adjustment)
Best for: Sensitive chemistry where pH cannot be altered.[1]
Protocol:
-
Dissolve the compound in a mixture of DMSO:PEG-400 (1:1) .
-
Heat to 45°C with sonication.
-
The polyethylene glycol (PEG) acts as a dispersant and interferes with the crystal packing of the zwitterion.
Quantitative Solubility Data (Estimated)
Data based on structural analogs of aminopyridine-benzoic acid scaffolds.
| Solvent System | Condition | Estimated Solubility Limit | Stability |
| Pure DMSO | 25°C, Neutral | < 2 mg/mL (Unstable) | Poor (Precipitates over time) |
| DMSO + 1 eq HCl | 25°C, Acidic | > 20 mg/mL | High (Stable at -20°C) |
| DMSO + 1 eq NaOH | 25°C, Basic | > 25 mg/mL | Moderate (Sensitive to CO2) |
| Water (PBS pH 7.4) | 25°C, Neutral | < 0.5 mg/mL | Very Poor |
Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this compound based on your downstream application.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental needs.
Frequently Asked Questions (FAQ)
Q1: I froze my DMSO stock at -20°C, and now there is a white pellet at the bottom. Is the compound degraded? A: Likely not.[1] DMSO is hygroscopic.[1] Over time, it absorbs moisture from the air, which acts as an "antisolvent" for this hydrophobic zwitterion, causing it to crash out.
-
Fix: Warm the tube to 37°C and vortex. If it doesn't redissolve, add 1-2 µL of glacial acetic acid or 1M HCl to break the crystal lattice.[1]
Q2: Can I use this compound in a standard amide coupling (EDC/NHS) if I used the "Acid Shift" method? A: Yes, but you must add a tertiary base (like DIPEA or TEA) during the reaction to neutralize the HCl you added to the stock.[1] If you do not neutralize it, the amine on the pyridine ring will remain protonated and unreactive.
Q3: Why does the color change when I add acid or base? A: The aminopyridine moiety is chromogenic. Protonation (acid) or deprotonation (base) alters the conjugation of the pyridine ring system, resulting in slight yellow-to-colorless shifts.[1] This is normal and indicates the pH shift was successful.
References
-
PubChem Compound Summary. 4-(3-Aminopyridin-2-yl)benzoic acid (Structural Analog).[1] National Center for Biotechnology Information.[1] Accessed March 5, 2026. [Link][1]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin 102.[1] [Link]
-
MDPI Pharmaceuticals. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.[1][2] 2025.[1][2][3][4] [Link][1]
Sources
preventing decarboxylation of aminopyridine benzoic acids during heating
Topic: Preventing Decarboxylation of Aminopyridine Benzoic Acids During Heating Ticket ID: #DEC-44-APB Assigned Specialist: Senior Application Scientist
🟢 Module 1: Diagnostic Hub (Start Here)
Current Status: You are observing yield loss, gas evolution, or "clean" disappearance of starting material during heating steps (recrystallization, Suzuki/Buchwald couplings, or drying).
Quick Triage: Use this decision matrix to identify if decarboxylation is your root cause.
| Symptom | Observation | Probability of Decarboxylation |
| Mass Spec Shift | Product peak appears at | High (99%) |
| Gas Evolution | Bubbling observed in non-carbonate, non-bicarbonate buffers. | High |
| NMR Signal Loss | Disappearance of carboxylic acid proton; loss of carbonyl carbon in | High |
| Yield Loss | Low recovery after heating >80°C; dark tar formation (polymerization of reactive intermediate). | Medium |
🔵 Module 2: Mechanistic Deep Dive (The "Why")
To prevent the issue, you must understand the enemy. Aminopyridine benzoic acids are uniquely prone to thermal decarboxylation due to their ability to form zwitterionic intermediates .
The Mechanism
Unlike simple benzoic acids, the basic nitrogen in the pyridine ring (or the amino group) can accept a proton from the carboxylic acid. This creates a zwitterion.
-
Proton Transfer: The acidic proton moves to the basic nitrogen (pyridinium formation).
-
Electronic Pull: The positively charged ring becomes highly electron-withdrawing.
-
Loss: The carboxylate group ejects
to neutralize the charge or form a transient ylide/anion, which is then protonated.
Critical Insight: This process is fastest at the molecule's Isoelectric Point (pI) , where the zwitterion concentration is highest.
Figure 1: The thermal decarboxylation pathway. The reaction is driven by the formation of the zwitterionic species, which serves as the gateway to
🟠 Module 3: Prevention Protocols (The "How")
Protocol A: Ester Protection (The Gold Standard)
If your synthesis requires temperatures
The Fix: Convert the acid to a Methyl or Ethyl ester before the heating step.
-
Why: Removing the acidic proton eliminates the zwitterion pathway entirely.
-
Method:
Protocol B: pH Manipulation (The "Safe Zones")
If you must heat the free acid (e.g., during recrystallization or aqueous workup), you must avoid the isoelectric pH range (typically pH 3–6).
| Condition | Species Present | Stability Risk | Recommendation |
| Acidic (pH < 2) | Cation ( | Medium | Risk of proton-catalyzed decarboxylation (Hammick-like). |
| Neutral (pH 3–6) | Zwitterion ( | CRITICAL | AVOID. Max rate of decomposition. |
| Basic (pH > 9) | Anion ( | Low | Preferred. The anion lacks the proton required for the transition state. |
Actionable Step: Perform recrystallizations from basic aqueous buffers (e.g., 1M NaOH or
Protocol C: Flow Chemistry (Kinetic Control)
For scale-up where esters are not an option, use residence time as a control variable.
Setup:
-
Reactor: Heated coil reactor (Stainless steel or PFA).
-
Solvent: High-boiling aprotic (DMSO/DMAc) to minimize proton transfer.
-
Parameter: Superheat to
but limit residence time ( ) to < 2 minutes. -
Logic: The desired coupling reaction (e.g.,
) often has a lower activation energy or faster rate constant than the decarboxylation. By "flashing" the heat, you convert the product before it decomposes.
🔵 Module 4: Frequently Asked Questions (FAQ)
Q: Can I use copper catalysts with these substrates? A: Proceed with extreme caution. Copper (I/II) is a known decarboxylation catalyst (the mechanism for the classic Gooßen reaction). If you are doing a Chan-Lam or Ullmann coupling, the copper will actively strip the carboxylate.
-
Workaround: Use Palladium (Pd) catalysts instead, or protect the acid as an ester first.
Q: I see gas bubbles during my workup at pH 4. Is that
-
Fix: Acidify rapidly at
(ice bath) to pass through the isoelectric point quickly, or stop acidification at pH 7 if your molecule precipitates there.
Q: Does the position of the nitrogen matter? A: Yes.
-
2-Amino / Picolinic Acid derivatives: Most unstable. The nitrogen is adjacent to the acid, forming a perfect 5-membered transition state for proton transfer.
-
3-Amino / Nicotinic derivatives: More stable but still prone to inductive destabilization.
-
4-Amino / Isonicotinic derivatives: Generally the most stable, but still risky >100°C.
📚 References
-
Mechanism of Heteroaromatic Decarboxylation:
-
Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 1979.
-
Context: Establishes the zwitterionic and ylide mechanisms for picolinic acid derivatives.
-
-
Synthesis & Protection Strategies:
-
Decarboxylative Cross-Coupling (What to avoid):
-
Goossen, L. J., et al. "Cu-catalyzed decarboxylative cross-coupling."[5] Science, 2006.
-
Context: Defines the conditions (Cu + Heat) that actively promote this degradation, serving as a guide for what not to do.
-
-
Flow Chemistry Mitigation:
-
Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017.[1]
-
Context: General principles on using residence time to outrun thermal decomposition.
-
Sources
stability of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid under acidic conditions
Technical Support Center: 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
Executive Summary
This guide addresses the stability of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (referred to herein as APY-BA ) in acidic environments.[1] While diaryl ethers are generally robust, the presence of the pyridine ring and the ortho-amino group introduces specific vulnerabilities to acid-catalyzed nucleophilic aromatic substitution (
Module 1: Chemical Stability Profile
The Acid Sensitivity Mechanism
In neutral conditions, the ether linkage between the pyridine and phenyl rings is stable. However, acidic conditions (
-
Protonation Events:
-
The Degradation Pathway (
): The protonated pyridine ring acts as a strong electron-withdrawing group.[1] This activates the C2-position (the carbon attached to the ether oxygen) toward nucleophilic attack by water. The 3-ammonio group ( ) further destabilizes the ring, accelerating this attack.[1] -
Reaction Products: The ether bond cleaves, yielding two primary degradants:
Mechanistic Visualization
The following diagram illustrates the critical pathway for acid-catalyzed hydrolysis.
Figure 1: Step-by-step activation and cleavage of the ether linkage under acidic stress.[1]
Module 2: Troubleshooting Guide (FAQs)
Use this section to diagnose unexpected results during synthesis, purification, or analysis.
Scenario A: "I see new peaks in my HPLC chromatogram after acid workup."
Q1: What are these impurities? If you exposed APY-BA to strong acid (e.g., 1M HCl, TFA) or heat, you likely induced hydrolysis.
-
Check the Mass: Run LC-MS.
Q2: How do I prevent this?
-
Action: Avoid heating in acidic media. If acid is required for deprotection or salt formation, keep the temperature
. -
Alternative: Use weaker acids (Acetic acid, Formic acid) if possible, or perform rapid workups at
.[1]
Scenario B: "The compound precipitated unexpectedly."
Q3: Is it degradation or just solubility? APY-BA is a zwitterionic molecule (Acidic -COOH, Basic Pyridine/-NH2).[1]
-
Isoelectric Point (pI): At pH
, the net charge is near zero, leading to minimum solubility. -
Action: Adjust pH away from the pI.
-
To Dissolve: Go lower (
, fully protonated) or higher ( , fully deprotonated).[1] -
Caution: Prolonged storage at
risks the hydrolysis described in Module 1.
-
Scenario C: "My sample turned yellow/brown."
Q4: Is this acid hydrolysis?
Likely not.[1] Color change usually indicates oxidation of the primary amine (
-
Cause: Air exposure while in solution, or presence of oxidizing acids (e.g., Nitric acid).
-
Action: Add an antioxidant (e.g., Sodium Bisulfite) during workup or store under Nitrogen/Argon.
Module 3: Validation Protocols
To confirm stability in your specific matrix, perform this standardized stress test.
Forced Degradation Protocol (Acid)
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve APY-BA to 1 mg/mL in MeOH/Water (50:50).[1] | Ensure complete solubility. |
| 2. Stressing | Add equal volume of 1.0 N HCl . | Final Conc: 0.5 mg/mL, 0.5 N HCl. |
| 3. Incubation | Split into two vials: Vial A: | Timepoints: 0h, 4h, 24h. |
| 4.[1] Quenching | Neutralize aliquot with 1.0 N NaOH immediately before injection. | Prevents on-column degradation. |
| 5.[1] Analysis | Analyze via HPLC-UV (254 nm) and LC-MS. | Monitor loss of parent peak area %. |
Troubleshooting Logic Tree
Use this flow to diagnose stability failures.
Figure 2: Decision matrix for identifying degradation pathways based on mass spectral data.
References
-
Royal Society of Chemistry. Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism. J. Chem. Soc., Perkin Trans.[2] 2. (2002).[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH). Stability studies of ionised and non-ionised 3,4-diaminopyridine. (2007). Retrieved from [Link][1]
-
American Chemical Society (ACS). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chem. Eng. (2013).[1] Retrieved from [Link][1]
Sources
Technical Support Center: Troubleshooting 3-Aminopyridine Removal
By: Senior Application Scientist
Welcome to the Technical Support Center. In downstream processing, removing unreacted small-molecule starting materials is often the bottleneck between a successful synthesis and a failed biological assay. 3-Aminopyridine (3-AP) is notoriously stubborn due to its dual functionality.
This guide is designed to move beyond basic textbook workups. Here, we break down the causality behind experimental choices, providing you with self-validating protocols and authoritative grounding to ensure your target compounds are isolated with high purity.
Part 1: Physicochemical Profiling of 3-Aminopyridine (3-AP)
Q: Why is 3-aminopyridine so difficult to remove from organic reaction mixtures compared to standard aliphatic amines?
A: The difficulty lies in its electronic structure. The lone pair of electrons on the exo-amine nitrogen is delocalized into the
Table 1: Quantitative Physicochemical Data of 3-Aminopyridine
| Property | Value | Relevance to Removal Strategy |
| Molecular Weight | 94.12 g/mol | Small size allows it to easily partition into organic phases if uncharged. |
| pKa (Pyridine Nitrogen) | ~6.0 | Primary site of protonation. Requires an aqueous pH < 4.0 for complete ionization[1]. |
| pKa (Exo-Amine) | ~1.5 | Poorly basic due to resonance delocalization; remains unprotonated in mild acid[1]. |
| Melting Point | 62–64 °C | Solid at room temperature; can co-precipitate with the target product if simply concentrated. |
| Solubility | High in Water, EtOH, DCM | Necessitates strong biphasic drivers (e.g., highly acidic aqueous) to force partitioning. |
Part 2: Extraction-Based Workflows
Q: How do I completely partition 3-AP into the aqueous phase during a liquid-liquid extraction? A: You must leverage the pKa of the pyridine nitrogen. By dropping the aqueous pH significantly below 6.0, you force the formation of a highly polar pyridinium salt.
Protocol 1: Standard Acid-Base Extraction
Note: This protocol is ideal for neutral, acid-stable target molecules.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) at a concentration of ~0.1 M.
-
Acidic Wash: Add an equal volume of 1M HCl.
-
Causality: The aqueous pH must be dropped below 4.0 to ensure >99% protonation of the pyridine ring, transforming the lipophilic 3-AP into a pyridinium salt that partitions exclusively into the aqueous layer[2].
-
-
Phase Separation: Vigorously shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.
-
Repetition: Repeat the acidic wash 2-3 times.
-
Causality: Multiple washes shift the partition equilibrium, ensuring complete removal of trace 3-AP[2].
-
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine to remove dissolved water. Dry over anhydrous Na₂SO₄.
-
Validation (Self-Validating Step): Spot the organic layer on a TLC plate alongside a pure 3-AP standard. A lack of UV-active spots at Rf ~0.2 (in 1:1 EtOAc:Hexanes) confirms complete removal before concentration.
Q: My target product is acid-sensitive (e.g., contains acetals or Boc groups). How can I remove 3-AP without harsh acids? A: Substitute the 1M HCl with a 10% aqueous citric acid solution or saturated ammonium chloride (NH₄Cl). Citric acid provides a buffered, mildly acidic environment (pH ~2.5-3.0) sufficient to protonate 3-AP without cleaving sensitive protecting groups[2]. Alternatively, washing with saturated copper(II) sulfate (CuSO₄) forces 3-AP into the aqueous layer via the formation of a highly water-soluble copper-pyridine coordination complex[2].
Caption: Workflow for removing 3-aminopyridine via acid-base extraction.
Part 3: Solid-Phase Scavenging Strategies
Q: My synthesized product is also a basic amine. Acid-base extraction removes my product along with the 3-AP. What is the alternative? A: You must exploit the difference in nucleophilicity rather than basicity. Polymer-bound scavenger resins, specifically 1,3-diketone or isocyanate resins, selectively react with the primary exo-amine of 3-AP[3]. The resin covalently binds the 3-AP via an enamine or urea linkage, immobilizing it on the solid support while your secondary/tertiary amine product remains in solution[3].
Protocol 2: Covalent Scavenging via Polymer-Bound 1,3-Diketone Resin
-
Preparation: Dissolve the crude mixture in 2-propanol or DCM.
-
Causality: Protic solvents like 2-propanol enhance the reaction rate of primary amines with diketone resins compared to aprotic solvents like THF[4].
-
-
Resin Addition: Add 2 to 4 molar equivalents of the scavenger resin relative to the estimated unreacted 3-AP.
-
Agitation: Gently shake the suspension on an orbital shaker at room temperature (15–30 °C) for 2 to 16 hours.
-
Causality: Magnetic stirring bars can mechanically shear the fragile polystyrene polymer beads, exposing unfunctionalized core matrix and clogging filters; gentle orbital shaking preserves bead integrity[4].
-
-
Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed with 2-3 column volumes of the reaction solvent.
-
Causality: Washing recovers any target product physically trapped within the interstitial spaces of the swollen polymer beads[3].
-
-
Validation (Self-Validating Step): Analyze the filtrate via LC-MS. The absence of the m/z 95 [M+H]⁺ peak validates complete scavenging of 3-AP.
Caption: Logical workflow for covalent scavenging of 3-aminopyridine using polymer resins.
Part 4: Cation-Exchange Chromatography
Q: I need a rapid, scalable method to remove 3-AP from a neutral product without aqueous workups. Can I use chromatography? A: Yes. Strong Cation Exchange (SCX-2) chromatography utilizes propylsulfonic acid-functionalized silica. It acts as both a solid-supported acid to protonate 3-AP and a stationary phase to retain it via ionic bonding, allowing non-basic target molecules to flow through unimpeded[5].
Protocol 3: SCX-2 Catch-and-Release Workflow
-
Conditioning: Pre-wash the SCX-2 cartridge with Methanol (MeOH), followed by DCM.
-
Loading: Load the crude mixture dissolved in DCM or DMF onto the column.
-
Causality: The basic pyridine ring of 3-AP binds tightly to the sulfonic acid groups, while non-basic target molecules pass through the frit[5].
-
-
Washing: Wash with 3 column volumes of DCM or MeOH to elute the target product.
-
Validation (Self-Validating Step): Spot the flow-through on a TLC plate and stain with Ninhydrin. A lack of color change indicates successful retention of the primary amine (3-AP) on the column.
-
Release (Optional): If 3-AP recovery is desired for mass balance analysis, elute the cartridge with 2M Ammonia in MeOH.
-
Causality: The ammonia deprotonates the pyridinium salt, breaking the ionic interaction and releasing 3-AP[5].
-
Caption: SCX-2 Catch-and-Release chromatography workflow for 3-aminopyridine removal.
References
1.[2] BenchChem. "How to remove unreacted 2-aminopyridine from product - Benchchem". 2 2.[1] Science Publishing Group. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review". 1 3.[4] Google Patents. "US6897262B2 - Scavenger resin and processes for the use thereof". 4 4.[3] Thieme E-Books & E-Journals. "A Polymer-Bound 1,3-Diketone: A Highly Efficient Scavenger for Hydrazines, and Primary Amines". 3 5.[5] Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)". 5
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyridine Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of development. Aminopyridine benzoates, a class of compounds with significant potential, present a unique analytical challenge due to the isomeric nature of the aminopyridine moiety. Distinguishing between ortho, meta, and para isomers is critical, as the position of the amino group can profoundly influence the molecule's chemical and biological properties. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of aminopyridine benzoate positional isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering field-proven insights and supporting data to aid in their unambiguous identification.
Fundamentals of ESI-MS/MS for Small Molecule Analysis
Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of molecules from solution into the gas phase as intact, protonated molecules ([M+H]⁺). This initial ionization step is crucial for preserving the molecular integrity of the analyte.
Once the protonated precursor ions are formed and isolated, they are subjected to collision-induced dissociation (CID). In this process, the ions are accelerated and collided with an inert gas (such as argon or nitrogen), which converts their kinetic energy into internal energy.[1] This excess internal energy induces fragmentation by breaking the weakest chemical bonds.[1] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum (MS/MS) that serves as a structural fingerprint of the molecule.
The fragmentation pathways are governed by fundamental chemical principles, including the stability of the resulting fragment ions and neutral losses. For aminopyridine benzoates, the primary sites of protonation and subsequent fragmentation are the nitrogen atoms of the pyridine ring and the carbonyl oxygen of the ester group.[2]
The General Fragmentation Scheme: A Tale of Two Moieties
Protonated aminopyridine benzoates (MW = 214.23 g/mol , [M+H]⁺ = m/z 215) primarily fragment at the ester linkage, the most labile bond in the structure. This cleavage can occur in two principal ways, dictated by which fragment retains the positive charge. This charge distribution is influenced by the relative proton affinities of the resulting neutral fragments.
-
Pathway A: Formation of the Benzoyl Cation. Cleavage of the C-O ester bond can result in the formation of the benzoyl cation at m/z 105 and the neutral aminopyridinol molecule. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), producing the phenyl cation at m/z 77.
-
Pathway B: Formation of the Protonated Aminopyridine Ion. Alternatively, cleavage can result in the formation of a protonated aminopyridine ion (m/z 95) and the neutral loss of benzoic acid. This pathway is often accompanied by a rearrangement.
The competition between these pathways and the subsequent fragmentation of the primary product ions provide the diagnostic markers necessary to differentiate the positional isomers.
Comparative Fragmentation Analysis of Positional Isomers
The position of the amino group on the pyridine ring significantly influences the fragmentation pattern. While a definitive, peer-reviewed study directly comparing the ESI-MS/MS fragmentation of all three aminopyridine benzoate isomers was not identified in the initial search, we can construct a logical comparison based on established fragmentation mechanisms of related structures, such as aminobenzoate esters and substituted pyridines.[3][4]
3.1. 4-Aminopyridine Benzoate (para-isomer)
In the para-isomer, the amino group is distant from the ester linkage. Its fragmentation is expected to be the most straightforward, primarily following the general scheme without significant intramolecular interactions.
-
Primary Fragmentation: The dominant fragmentation pathway is expected to be the cleavage of the ester bond. We anticipate a prominent peak for the benzoyl cation (m/z 105) . The formation of the protonated 4-aminopyridine ion (m/z 95) is also a highly probable event.
-
Secondary Fragmentation: The benzoyl cation (m/z 105) will likely lose CO to form the phenyl cation (m/z 77) . The protonated 4-aminopyridine (m/z 95) is relatively stable but may undergo fragmentation through the loss of ammonia (NH₃) or hydrogen cyanide (HCN).
3.2. 3-Aminopyridine Benzoate (meta-isomer)
The fragmentation of the meta-isomer is expected to be similar to the para-isomer, as the amino group is not in a position to directly interact with the ester group through a simple intramolecular rearrangement.
-
Primary Fragmentation: Similar to the 4-amino isomer, the key fragments will be the benzoyl cation (m/z 105) and the protonated 3-aminopyridine ion (m/z 95) . The relative intensities of these ions compared to the para-isomer would require experimental verification but are predicted to be the major product ions.
-
Secondary Fragmentation: Subsequent fragmentation of the m/z 105 and m/z 95 ions will follow the same pathways as the para-isomer, yielding ions at m/z 77 and other smaller fragments.
3.3. 2-Aminopyridine Benzoate (ortho-isomer)
The ortho-isomer is unique due to the proximity of the amino group to the ester functionality. This allows for intramolecular interactions and rearrangements, often referred to as an "ortho-effect," leading to distinct fragmentation pathways not observed in the meta and para isomers.
-
Primary Fragmentation (Ortho-Effect): A characteristic fragmentation for ortho-isomers involves an intramolecular rearrangement. For instance, studies on deprotonated aminobenzoate esters have shown that the ortho-isomer favors a unique mechanism over the simple radical loss seen in meta and para isomers.[3] For the protonated 2-aminopyridine benzoate, a potential pathway involves the amino group participating in the cleavage of the ester. This could lead to a unique neutral loss. For example, a rearrangement could facilitate the loss of benzoic acid to form a unique, stable cyclic product ion.
-
Competing Pathways: While the ortho-effect may introduce unique fragments, the standard cleavage pathways will still occur. Therefore, the benzoyl cation (m/z 105) and the protonated 2-aminopyridine ion (m/z 95) are also expected, but their relative abundances may be significantly lower compared to the other isomers. The presence of a unique, high-abundance product ion would be a strong indicator of the 2-amino substitution pattern.
Table 1: Predicted Diagnostic Ions for Aminopyridine Benzoate Isomers
| m/z | Proposed Fragment | 4-Aminopyridine Benzoate (para) | 3-Aminopyridine Benzoate (meta) | 2-Aminopyridine Benzoate (ortho) |
| 215 | [M+H]⁺ | Precursor Ion | Precursor Ion | Precursor Ion |
| 105 | [Benzoyl]⁺ | High Abundance | High Abundance | Moderate/Low Abundance |
| 95 | [Aminopyridine+H]⁺ | High Abundance | High Abundance | Moderate/Low Abundance |
| 77 | [Phenyl]⁺ | Moderate Abundance | Moderate Abundance | Moderate Abundance |
| TBD | Ortho-effect Product Ion | Absent | Absent | Potentially High Abundance |
Note: The relative abundances are predictive and require experimental confirmation.
Experimental Protocol: A Self-Validating System
To empirically determine and compare these fragmentation patterns, the following experimental workflow is recommended.
4.1. Sample Preparation
-
Prepare individual 1 mg/mL stock solutions of each aminopyridine benzoate isomer in methanol.
-
Dilute the stock solutions to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures efficient protonation of the analytes.
4.2. LC-MS/MS Instrumentation and Parameters
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Nebulizing Gas (Nitrogen) Flow: 12 L/min.[5]
-
MS1 Scan: Scan a mass range of m/z 50-300 to confirm the presence of the protonated molecule at m/z 215.
-
MS/MS (Product Ion Scan):
-
Isolate the precursor ion at m/z 215.
-
Use a collision gas (Argon) pressure of ~2-3 mTorr.
-
Perform a collision energy ramp (e.g., 10-40 eV). This is critical because different fragmentation pathways are favored at different collision energies.[1][6] Analyzing the fragmentation across an energy range provides a more complete picture.
-
Acquire product ion spectra over a mass range of m/z 40-220.
-
4.3. Data Analysis
-
For each isomer, extract the product ion spectrum.
-
Compare the spectra, paying close attention to the presence/absence of specific ions and significant differences in the relative abundances of common ions like m/z 105 and 95.
-
Plot the relative abundance of key fragment ions as a function of collision energy to create breakdown curves. These curves can be highly characteristic and aid in differentiating isomers.[4]
Visualizing the Workflow and Fragmentation
Diagram 1: Experimental Workflow for Isomer Differentiation
Caption: A streamlined workflow for the comparative analysis of aminopyridine benzoate isomers.
Diagram 2: Proposed Fragmentation of 4-Aminopyridine Benzoate
Caption: Key fragmentation pathways for the para-aminopyridine benzoate isomer.
Conclusion: From Fragmentation Patterns to Structural Certainty
The differentiation of aminopyridine benzoate isomers is achievable through careful ESI-MS/MS analysis. While the meta and para isomers are expected to yield similar fragmentation patterns dominated by the formation of the benzoyl cation (m/z 105) and the protonated aminopyridine ion (m/z 95), the ortho isomer is predicted to exhibit unique fragmentation behavior due to the potential for intramolecular rearrangements.
By employing a systematic experimental approach with varying collision energies, researchers can generate rich, isomer-specific data. This guide provides the foundational logic and a robust experimental framework for drug development professionals and scientists to confidently elucidate the structure of aminopyridine benzoates, ensuring the integrity and accuracy of their research.
References
-
Denekamp, C., & Stanger, A. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry, 37(3), 336-342. [Link]
-
Yang, Z., Pavlov, J., & Attygalle, A. B. (2012). Fragmentation mechanisms of protonated benzoic acid and related compounds. Journal of Mass Spectrometry, 47(7), 845-852. (Note: This reference provides context on benzoic acid fragmentation, a core component of the target molecules). [Link]
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 497-506. (Note: While focused on negative ions, this study provides valuable insight into isomer-specific fragmentation). [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Zhu, J., et al. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 53(7), 579-589. (Note: This paper exemplifies the use of MS/MS and breakdown curves for isomer differentiation). [Link]
-
Petrov, M., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia. Macedonian Pharmaceutical Bulletin, 68(1), 29-41. [Link]
-
Berber, C. M., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(12), 2537-2546. [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Substituent effect and multisite protonation in the fragmentation of alkyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
comparing biological activity of 3-aminopyridine vs 5-aminopyridine isomers
Comparative Guide: Biological Activity of Aminopyridine Isomers
Executive Summary: Clarifying the Isomer Landscape
Core Correction: In the context of mono-substituted pyridines, 3-aminopyridine (3-AP) and 5-aminopyridine are chemically identical due to the axis of symmetry through the C2-C5 plane of the pyridine ring. The IUPAC designation is pyridin-3-amine .
Therefore, this guide focuses on the functionally distinct isomers relevant to drug development:
-
4-Aminopyridine (4-AP, Fampridine): A clinically approved potassium channel blocker (Multiple Sclerosis).[1][2][3]
-
3-Aminopyridine (3-AP): A structural isomer with significantly different potency and metabolic profiles, primarily used as a research tool.
-
3,4-Diaminopyridine (3,4-DAP, Amifampridine): A related derivative often compared in neuromuscular disorders (LEMS).
Key Takeaway: While 4-AP is a potent, broad-spectrum Kv channel blocker capable of crossing the blood-brain barrier (BBB), 3-AP exhibits weaker channel blocking efficacy and distinct metabolic pathways (N-oxidation), limiting its clinical utility but enhancing its value as a negative control or specific probe in electrophysiology.
Chemical Fundamentals & Structural Symmetry
Understanding the structural relationship is critical for interpreting Structure-Activity Relationship (SAR) data.
-
Symmetry Rule: Substitution at the 3-position is equivalent to the 5-position unless a second substituent breaks the symmetry (e.g., 2-chloro-3-aminopyridine
2-chloro-5-aminopyridine). -
Electronic Effects:
-
4-AP: The amino group is para to the ring nitrogen, allowing strong resonance donation into the ring, increasing the basicity of the ring nitrogen (
). -
3-AP: The amino group is meta to the ring nitrogen. Resonance interaction is weaker, resulting in lower basicity (
) and reduced affinity for the cationic binding pocket of Kv channels.
-
Biological Activity Profile: Potassium Channel Blockade[1][3][4][5][6][7]
The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels (Kv), which prolongs the action potential and enhances neurotransmitter release.[1]
Comparative Potency Data (Kv Channels)
| Feature | 4-Aminopyridine (4-AP) | 3-Aminopyridine (3-AP) | 3,4-Diaminopyridine (3,4-DAP) |
| Primary Target | Kv1.1, Kv1.2, Kv1.4 (Shaker family) | Kv1 family (Weak), Kv12.1 (Activator) | Kv1 family (High Potency) |
| IC50 (Kv1.1) | ~240 µM | > 5,000 µM (Weak/Inactive) | ~100 µM |
| IC50 (Kv1.2) | ~400 µM | > 10,000 µM | ~150 µM |
| Mechanism | Pore blocker (Intracellular side) | Weak pore blocker / Modifier | Pore blocker |
| Effect on Kv12.1 | Inhibitor (High conc.) | Potentiator/Activator | No effect |
Expert Insight: 4-AP is the "gold standard" for Kv blockade. 3-AP is often used as a negative control in patch-clamp experiments to verify that an observed effect is specific to 4-AP-sensitive channels. However, recent data suggests 3-AP can activate Kv12.1 channels, a rare property that distinguishes it from the 4-isomer.
Mechanism of Action Diagram
Caption: Comparative mechanism of action. 4-AP effectively blocks the Kv pore, leading to neurotransmitter release, while 3-AP binds poorly to Kv1 channels but may activate Kv12 subtypes.
Pharmacokinetics & Toxicity Profile
The clinical viability of these isomers depends heavily on their ability to reach the target (CNS vs. PNS) and their metabolic stability.
Pharmacokinetic Comparison
-
Blood-Brain Barrier (BBB) Penetration:
-
4-AP: High lipophilicity at physiological pH allows rapid BBB penetration. This is why it is effective for CNS conditions like Multiple Sclerosis.
-
3,4-DAP: Lower BBB penetration.[4] It acts primarily on the Peripheral Nervous System (PNS), making it the drug of choice for Lambert-Eaton Myasthenic Syndrome (LEMS) to minimize CNS side effects (seizures).
-
3-AP: Moderate penetration, but high toxicity limits utility.
-
-
Metabolism:
-
4-AP: Metabolized primarily by hydroxylation to 3-hydroxy-4-aminopyridine (3-OH-4-AP) and its sulfate conjugate. These metabolites are significantly less potent blockers.
-
3-AP: Susceptible to N-oxidation at the ring nitrogen, forming 3-aminopyridine-N-oxide. This pathway is distinct and can lead to different toxicological intermediates.
-
Toxicity Thresholds (Mouse Model)
| Compound | LD50 (i.p.[5] Mouse) | Seizure Threshold | Clinical Status |
| 4-AP | ~10-13 mg/kg | Low (Narrow Therapeutic Index) | FDA Approved (MS) |
| 3-AP | 28 mg/kg | Moderate | Research Only |
| 3,4-DAP | ~20 mg/kg | Moderate (Less CNS exposure) | FDA Approved (LEMS) |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Whole-Cell Patch Clamp (Kv Channel Inhibition)
Objective: Determine IC50 of 3-AP vs 4-AP on Kv1.2 channels.
-
Cell Preparation: Transfect CHO or HEK293 cells with hKv1.2 cDNA.
-
Solutions:
-
Internal (Pipette): 145 mM KCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).
-
External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Recording:
-
Establish GΩ seal and break-in to whole-cell mode.
-
Hold potential at -80 mV.
-
Depolarize to +40 mV for 200ms to elicit K+ current.
-
-
Application:
-
Perfuse 4-AP (10 µM - 10 mM) cumulatively.
-
Washout (5 mins).
-
Perfuse 3-AP (100 µM - 50 mM).
-
-
Validation: 4-AP should show ~50% block at 400 µM. 3-AP should show <10% block at 400 µM.
Protocol B: Metabolic Stability Assay (Microsomal)
Objective: Distinguish metabolic routes (Hydroxylation vs N-oxidation).
-
Incubation: Incubate 10 µM test compound (3-AP or 4-AP) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis (LC-MS/MS):
-
4-AP Target: Monitor transition for 3-hydroxy-4-AP (+16 Da).
-
3-AP Target: Monitor transition for 3-AP-N-oxide (+16 Da).
-
Note: Although mass shift is identical, retention times and fragmentation patterns will differ.
-
Substituted Derivatives: When 3- and 5- Diverge
While 3-AP and 5-AP are identical, disubstituted pyridines break this symmetry.
-
Example: In 2-chloro-3-aminopyridine , the amino group is adjacent to the chloro group (ortho-like). In 2-chloro-5-aminopyridine , the amino group is para to the chloro group.
-
Impact: This drastically alters steric hindrance and pKa.
-
3-amino derivative: Often forms intramolecular H-bonds; used in privileged scaffolds for kinase inhibitors.
-
5-amino derivative: More accessible for intermolecular reactions; often used to extend chains in linker synthesis.
-
References
-
Smith, A. et al. (2013). Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects. Drug Metabolism and Disposition. Link
-
Strupp, M. et al. (2017). Pharmacotherapy of Vestibular Disorders: 4-aminopyridine and 3,4-diaminopyridine. Frontiers in Neurology. Link
-
Judge, S.I. et al. (2006). Potassium Channel Blockers in Multiple Sclerosis: Neuronal Kv Channels and Effects of 4-Aminopyridine. Pharmacology & Therapeutics.[1][6][7][8] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Link
-
BenchChem. (2025).[9] Comparative Analysis of In Vitro and In Vivo Activity of Aminopyridine Derivatives. Link
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. A comparison of 3,4-diaminopyridine and 4-aminopyridine in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of 3,4-diaminopyridine on the survival of mice injected with botulinum neurotoxin type A, B, E, or F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
X-Ray Crystallography Data for Pyridine-Ether Benzoic Acids: A Structural Comparison Guide
Executive Summary
In the realm of crystal engineering and rational drug design, the selection of an appropriate molecular scaffold dictates the success of supramolecular assembly. This guide provides an objective, data-driven comparison of Pyridine-Ether Benzoic Acids (PEBAs) against traditional alternatives, specifically Standard Benzoic Acids (SBAs) and Pyridine-Amide Benzoic Acids (PABAs) . By analyzing X-ray crystallographic data, hydrogen-bonding motifs, and conformational flexibility, this document serves as a definitive resource for scientists optimizing active pharmaceutical ingredients (APIs) or coordination polymers.
Mechanistic Comparison: The Structural Advantage of the Ether Hinge
The fundamental performance of a crystallographic scaffold relies on its ability to form predictable, stable supramolecular synthons. The structural variations between SBAs, PABAs, and PEBAs lead to drastically different crystal packing behaviors.
-
Standard Benzoic Acids (SBAs): SBAs are highly rigid and typically self-assemble into classic
carboxylic acid homodimers. While highly predictable, they lack the secondary functional handles required to build extended, multi-component coordination networks. -
Pyridine-Amide Benzoic Acids (PABAs): The introduction of an amide linkage provides both a strong hydrogen bond donor (N-H) and acceptor (C=O). However, this creates competing intermolecular interactions. The planar, rigid nature of the amide bond restricts conformational freedom, forcing the molecule into strained packing arrangements that often result in unpredictable 2D/3D networks and a high susceptibility to polymorphism.
-
Pyridine-Ether Benzoic Acids (PEBAs): The ether linkage (C–O–C) acts as a flexible structural hinge. Unlike amides, the ether oxygen is a weak acceptor and does not introduce competing strong hydrogen bond donors. This flexibility allows the molecule to adapt its dihedral angles seamlessly, avoiding steric clashes while perfectly aligning the strong carboxylic acid donor (O-H) with the highly basic pyridine nitrogen acceptor (N). This reliably yields predictable 1D head-to-tail chains or discrete heterodimers[1].
The Rule: Salt vs. Co-Crystal Validation
A critical, self-validating metric in evaluating PEBA structures is determining whether the resulting lattice is a neutral co-crystal or a molecular salt. This is governed by the
- : Complete proton transfer occurs, yielding a pyridinium benzoate salt.
- : A neutral co-crystal forms.
- : This is the crystallographic "uncertainty zone." In PEBAs, the ether oxygen's subtle electron-withdrawing effect modulates the basicity of the pyridine ring, often placing the complex in this zone. High-resolution X-ray diffraction is strictly required to locate the residual electron density of the bridging hydrogen atom to confirm the ionization state[2].
Quantitative Performance Data
The following table synthesizes the crystallographic performance metrics of the three comparative scaffolds based on empirical X-ray diffraction surveys.
| Crystallographic Metric | Standard Benzoic Acids (SBA) | Pyridine-Amide Benzoic Acids (PABA) | Pyridine-Ether Benzoic Acids (PEBA) |
| Primary H-Bond Motif | O-H···O (Homodimer) | N-H···O, O-H···N (Complex 3D) | O-H···N (1D chains / Heterodimers) |
| Conformational Flexibility | Low (Planar aromatic) | Moderate (Planar amide restriction) | High (Ether linkage rotation) |
| Packing Predictability | Moderate | Low (Competing H-bond donors) | High (Singular strong donor-acceptor) |
| Typical | N/A (Self-dimerization) | Variable (Amide resonance interference) | Tunable (Follows the |
| Solubility & Solvation | Low in non-polar solvents | Poor (Strong intermolecular networks) | Enhanced (Ether oxygen improves solvation) |
Structural Logic Visualization
Fig 1: Hydrogen bonding pathways and structural predictability of benzoic acid scaffolds.
Experimental Protocols: Self-Validating Crystallization
To obtain high-resolution X-ray diffraction data for PEBAs, standard slow evaporation often fails due to the conformational flexibility of the ether hinge, which can trap the molecule in metastable, disordered states. The following Vapor Diffusion Protocol is engineered to ensure a slow approach to the global thermodynamic minimum[3].
Step-by-Step Methodology
-
Scaffold Preparation & Solvation: Dissolve 10–15 mg of the synthesized PEBA derivative in a minimum volume (approx. 1–2 mL) of a high-solubility coordinating solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Particulate Filtration (Critical Causality): Pass the solution through a 0.22 µm PTFE syringe filter into a 1-dram inner glass vial. Why? Micro-particulates act as heterogeneous nucleation sites. Filtering prevents rapid, uncontrolled nucleation that yields useless microcrystalline powders instead of diffraction-quality single crystals.
-
Vapor Diffusion Setup: Place the uncapped 1-dram inner vial into a larger 20 mL outer scintillation vial. Add 3–5 mL of a volatile anti-solvent (e.g., Pentane or Diethyl Ether) to the outer vial[3].
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant ambient temperature (20–22 °C) for 3 to 7 days. The slow vapor-phase diffusion of the anti-solvent lowers the solubility curve gradually, allowing the flexible PEBA molecules to orient into their optimal O-H···N hydrogen-bonded lattices.
-
Crystal Harvesting: Once faceted single crystals (typically blocks or thick plates) are observed, transfer them immediately from the mother liquor into a drop of Paratone-N oil using a stereomicroscope. Why? PEBA crystals frequently incorporate solvent molecules within their lattice voids. Exposure to ambient air causes rapid solvent evaporation, leading to cracking and severe loss of high-angle diffraction resolution.
-
Diffraction Validation: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the cold stream (100–150 K) of an X-ray diffractometer. Solve the structure using direct methods, paying specific attention to the electron density map between the carboxylic oxygen and the pyridine nitrogen to validate the protonation state.
Protocol Workflow Visualization
Fig 2: Self-validating vapor diffusion crystallization workflow for PEBA single crystals.
References
1.2 - CrystEngComm (via ResearchGate), 2014. 2.3 - IUCrData, 2018. 3.1 - Acta Crystallographica (via FU-Berlin), 1999.
Sources
Technical Comparison Guide: Reference Standards for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
The following guide is structured as a technical operating procedure and comparison framework for researchers who must qualify 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid as a reference standard.
Given that this specific compound is often a custom synthesis intermediate (common in the development of kinase inhibitors similar to Sorafenib or Nilotinib) rather than a pharmacopeial catalog item, this guide focuses on the qualification of in-house primary standards versus commercial research-grade materials .
Executive Summary & Application Context
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a critical heterobifunctional building block. Its zwitterionic nature (containing both a basic aminopyridine and an acidic benzoic acid moiety) presents unique challenges in purification and chromatography.
In drug development, this compound typically serves two roles:
-
Key Intermediate: For the synthesis of multi-kinase inhibitors.
-
Impurity Marker: To monitor hydrolytic degradation or unreacted starting materials in API manufacturing.
The Challenge: Unlike common APIs, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rarely available for this specific intermediate. Researchers must often choose between Commercial Research Grade materials (variable quality) or developing a Qualified In-House Primary Standard .
Comparative Analysis: Sourcing Options
The following table objectively compares the three tiers of reference materials available for this compound.
| Feature | Tier 1: Commercial Research Grade | Tier 2: Qualified In-House Primary Standard | Tier 3: Working Standard |
| Source | Chemical Building Block Suppliers (e.g., Enamine, ChemScene) | Custom Synthesis + Internal Qualification | Internal Batch (Qualified against Tier 2) |
| Purity Basis | Usually Area % (HPLC) only | Mass Balance (%Assay = 100 - Imp - H2O - Solv - ROI) | Potency assigned against Primary Standard |
| Traceability | Low (Batch-to-batch variability) | High (Full structural elucidation & absolute purity) | Medium (Traceable to Primary) |
| Documentation | Basic CoA (H-NMR, HPLC trace) | Comprehensive CoA (qNMR, KF, TGA, ROI, HPLC, MS) | Comparative HPLC Assay |
| Suitability | Early Synthesis, Route Scouting | GMP Release Testing, GLP Tox Studies | Routine QC Release |
| Cost | Low ($) | High ( | Low ($) |
Critical Insight: Never use Tier 1 materials for GMP release testing or quantitative impurity calculations without further purification and full characterization. Commercial "98%" purity often ignores water content and inorganic salts, leading to significant assay errors.
Technical Characterization Protocol (The "Gold Standard")
To upgrade a Tier 1 material to a Tier 2 Primary Standard, you must follow a Mass Balance Approach . This self-validating protocol ensures the assigned potency is accurate.
A. Structural Identification (Identity)
-
1H-NMR (DMSO-d6): Confirm the 1,2,3-substitution pattern on the pyridine ring and the para-substitution on the benzene ring.
-
Watchpoint: The carboxylic acid proton is often broad or invisible if the sample is wet.
-
-
High-Resolution MS (ESI+): Confirm exact mass
. -
IR Spectroscopy: Verify the carboxylyl (
stretch ~1680-1700 cm⁻¹) and amine ( stretch ~3300-3400 cm⁻¹) bands.
B. Purity Assignment (The Mass Balance Equation)
The absolute purity (Assay) is calculated as:
Required Experiments:
-
Organic Impurities (
): Determined via HPLC (see method below). -
Water Content (
): Karl Fischer Titration (Volumetric or Coulometric). Note: This compound is likely hygroscopic due to the zwitterionic salt potential. -
Residual Solvents (
): Headspace GC-FID. Common synthesis solvents: Methanol, THF, Ethyl Acetate. -
Residue on Ignition (
): Sulfated Ash method to detect inorganic salts (e.g., Sodium/Potassium from hydrolysis steps).
C. Orthogonal Validation (qNMR)
Validate the Mass Balance value using Quantitative NMR (qNMR) .
-
Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST SRM).
-
Solvent: DMSO-d6.
-
Protocol: Co-dissolve analyte and internal standard. Compare the integration of the aromatic protons of the benzoate ring against the internal standard.
-
Acceptance: The qNMR assay should match the Mass Balance assay within
.
Validated HPLC Method for Impurity Profiling
This method is designed to separate the zwitterion from its precursors (e.g., 3-amino-2-chloropyridine or 4-hydroxybenzoic acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is mandatory to protonate the pyridine nitrogen (
) and suppress silanol interactions. -
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 290 nm (secondary).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrium |
| 2.0 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 60 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Causality of Method Design:
-
Formic Acid: Ensures the carboxylic acid (
) is protonated (neutral) to increase retention, while the pyridine is protonated (cationic). This prevents peak broadening typical of zwitterions. -
Gradient: Starts low (5% B) to retain the polar aminopyridine impurities.
Qualification Workflow Visualization
The following diagram illustrates the decision logic for qualifying the reference standard.
Caption: Workflow for qualifying a non-compendial reference standard using the Mass Balance approach.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Geneva, 1999. Link
-
World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3, 2007. Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF. Link
-
T. Holzgrabe et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
- Gorog, S.Identification and determination of impurities in drugs. Elsevier Science, 2000. (Foundational text on mass balance impurity profiling).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
I. Hazard Assessment and Chemical Profile
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a complex organic molecule. Due to the presence of the aminopyridine group, it should be handled as a potentially toxic substance. Pyridine and its derivatives are known to be hazardous, with potential effects on the nervous system, liver, and kidneys.[1] The benzoic acid group confers acidic properties to the molecule. Therefore, it is crucial to treat this compound as a hazardous chemical waste and avoid any form of environmental release.
Key Structural Features and Associated Hazards:
-
Aminopyridine Moiety: Aminopyridines are a class of compounds that can exhibit significant toxicity.[2] They should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Benzoic Acid Moiety: This functional group makes the compound an acid. While benzoic acid itself is of moderate toxicity, it can cause irritation to the skin, eyes, and respiratory tract.[3][4]
-
Unknown Compound Hazards: For new or not fully characterized substances, it is a standard and critical practice to treat them as hazardous.[5]
| Property | Value | Source |
| CAS Number | 886505-75-5 | [6] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [6] |
| Molecular Weight | 214.22 g/mol | [6] |
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
-
Eye Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
III. Step-by-Step Disposal Protocol
The disposal of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid must be carried out in accordance with institutional, local, and national regulations. Never dispose of this chemical down the drain or in regular trash.[8][9]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid, including contaminated items like weighing paper, spatulas, or gloves, in a designated hazardous waste container.[10] This container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled hazardous waste container. Do not mix it with other waste streams unless you have confirmed their compatibility.[11] For instance, do not mix acidic waste with basic waste.[11]
2. Container Labeling:
Proper labeling is a critical step to ensure safe handling and disposal by your institution's Environmental Health & Safety (EHS) department. The label must be securely attached to the container and include the following information:[7][12]
-
The words "Hazardous Waste"
-
The full chemical name: "4-[(3-Aminopyridin-2-yl)oxy]benzoic acid"
-
The CAS Number: "886505-75-5"
-
An accurate estimation of the quantity of the waste.
-
The date of accumulation.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[12]
-
The storage area must be cool, dry, and well-ventilated.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[12]
-
Store the waste away from incompatible materials, such as strong oxidizing agents or bases.
4. Arranging for Disposal:
-
Once the waste container is nearly full (around 90% capacity) or has been in storage for a period approaching your institution's limit (often six to twelve months), contact your EHS department to arrange for a waste pickup.[10][12]
-
Do not attempt to transport hazardous waste yourself. This must be handled by trained professionals.[9]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
Caption: Disposal workflow for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted responsibly and ethically. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the primary source for compliance in your specific location.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Disposal of Chemical Waste. University of Cambridge Safety Office. [Link]
-
Chemical waste | Hazardous Waste Management. McGill University. [Link]
-
TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
HAZARD SUMMARY: PYRIDINE. New Jersey Department of Health. [Link]
-
Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]
-
Safety Data Sheet: 2-amino pyridine. [Link]
-
3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]
-
Aminopyridines. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: 2-AMINOPYRIDINE. Chemstock. [Link]
-
4-Pyridin-3-yl-benzoic acid. PubChem. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. pccarx.com [pccarx.com]
- 4. ilpi.com [ilpi.com]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. research.columbia.edu [research.columbia.edu]
Comprehensive Safety and Operational Guide for Handling 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid
Chemical Risk Profile & Mechanistic Causality
Handling bifunctional organic molecules like 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid requires a nuanced understanding of its constituent functional groups. This compound merges an aminopyridine ring with a benzoic acid moiety, creating a unique hazard profile that dictates strict operational logistics.
-
Aminopyridine Toxicity (Neurotoxic & Dermal Hazard): Aminopyridines are potent potassium channel blockers. They are highly toxic via ingestion, inhalation, and dermal absorption[1]. Because they readily penetrate the skin barrier, systemic neurotoxicity can occur from seemingly minor dermal exposures, necessitating absolute barrier integrity [2].
-
Benzoic Acid Irritation (Ocular & Respiratory Hazard): The carboxylic acid functional group presents severe eye damage and respiratory tract irritation risks [3]. As a fine crystalline powder, it is highly prone to aerosolization, creating an immediate inhalation hazard and a potential dust explosion risk if exposed to ignition sources or static discharge [3].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic hazards, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the causality behind their selection.
| PPE Category | Specification | Mechanistic Causality & Justification |
| Hand Protection | Double-layered Nitrile gloves (≥0.11 mm thickness) | Aminopyridines rapidly absorb through the skin. Double gloving ensures barrier integrity; if the outer layer is compromised by the acidic moiety, the inner layer prevents dermal penetration [1]. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator | The benzoic acid moiety causes severe respiratory tract irritation. A P100 filter physically blocks fine, airborne crystalline dust from entering mucosal pathways [3]. |
| Eye Protection | Tight-fitting chemical safety goggles | Standard safety glasses leave gaps. Tight-fitting goggles prevent severe ocular damage and mucosal absorption of aerosolized particulates [3]. |
| Body Protection | Tyvek® disposable lab coat or chemical-resistant apron | Standard woven cotton lab coats trap fine powders, leading to chronic secondary exposure. Disposable Tyvek® provides a non-porous barrier against toxic dust [2]. |
Operational Workflow & Handling Protocol
This methodology transforms standard handling into a self-validating system, ensuring that every step inherently proves its own safety and efficacy before you proceed to the next.
Step-by-Step Methodology: Weighing and Dissolution
-
Pre-Operational Setup & Validation:
-
Action: Activate the Class II chemical fume hood. Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids) [2]. Place a black anti-static weighing mat on the work surface.
-
Self-Validation: Verify the continuous inward directional airflow indicator reads between 0.4–0.6 m/s. A simple tissue test at the sash should show a distinct inward pull, confirming active containment.
-
-
PPE Donning:
-
Action: Don the Tyvek® coat, P100 respirator, tight-fitting safety goggles, and double nitrile gloves.
-
-
Transfer and Containment:
-
Action: Transport the chemical vial from the locked desiccator to the fume hood using a sealed secondary containment vessel.
-
-
Weighing Protocol:
-
Action: Use a grounded, anti-static micro-spatula to transfer the powder to a pre-tared weigh boat.
-
Self-Validation: The absence of visible white powder on the black anti-static mat confirms successful containment and a lack of aerosolization during the transfer.
-
-
Dissolution:
-
Action: Slowly add the weighed powder directly into the pre-measured solvent vortex. Never add solvent directly to the dry powder, as the rapid displacement of air will aerosolize the toxic dust.
-
-
Doffing and Decontamination:
-
Action: Wipe down the balance and spatulas with a damp disposable towel (using a 10% bleach solution followed by 70% ethanol). Doff the outer gloves inside the hood and dispose of them as hazardous solid waste.
-
Workflow Visualization
Safe operational workflow for handling 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid.
Spill Response & Decontamination Plan
In the event of a breach, immediate and calculated action is required to prevent systemic exposure and lab-wide contamination.
-
Evacuation and Assessment:
-
Action: Halt work immediately. Alert personnel in the vicinity to step back. Verify that your respiratory and ocular PPE is fully intact before addressing the spill.
-
-
Containment (No Dry Sweeping):
-
Action:Do not dry sweep. Dry sweeping mechanically aerosolizes the neurotoxic dust[1]. Instead, gently cover the spill with damp absorbent pads to suppress particulate suspension.
-
-
Neutralization and Collection:
-
Action: Carefully scoop the damp material using a disposable plastic dustpan or stiff cardboard into a sealable, hazardous waste container [2].
-
-
Surface Decontamination:
-
Action: Wash the affected area with a mild basic aqueous solution (to neutralize the benzoic acid moiety) followed by a 70% ethanol wipe down.
-
Self-Validation: A final wipe of the area with a clean, damp white filter paper must show zero visual residue, confirming complete physical decontamination.
-
Waste Disposal Plan
Improper disposal can lead to environmental toxicity and severe regulatory penalties. Treat all waste associated with this compound as highly hazardous.
-
Solid Waste Segregation:
-
Action: Place all contaminated consumables (outer gloves, weigh boats, spatulas, Tyvek® suits, and damp paper towels) into a clearly labeled, sealable solid hazardous waste container.
-
-
Liquid Waste Segregation:
-
Action: Collect any liquid solutions containing the compound in a dedicated, chemically compatible (e.g., HDPE) liquid waste carboy. Ensure this carboy is strictly segregated from strong oxidizers and strong acids to prevent exothermic reactions [3].
-
-
Labeling and Manifesting:
-
Action: Label the containers explicitly: "Toxic/Irritant Organic Waste - Contains Aminopyridine and Benzoic Acid Derivatives". Store in a secondary containment tray until collected by a licensed hazardous waste disposal facility [1].
-
References
- SAFETY DATA SHEET - Sigma-Aldrich: 4-aminopyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific: 4-Aminopyridine. Fisher Scientific.
- SAFETY DATA SHEET - National Institute of Standards and Technology: Benzoic Acid. NIST.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
